molecular formula C34H46O9 B8257862 Dibritannilactone B

Dibritannilactone B

Numéro de catalogue: B8257862
Poids moléculaire: 598.7 g/mol
Clé InChI: GYBHZJHMFHLPHC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dibritannilactone B is a useful research compound. Its molecular formula is C34H46O9 and its molecular weight is 598.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-(15'-acetyloxy-4-hydroxy-2',6,7',11'-tetramethyl-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl)pentyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H46O9/c1-15(9-8-10-40-20(6)35)26-16(2)11-25-28(29(26)37)34(32(39)43-25)14-33-17(3)12-24-22(18(4)31(38)42-24)13-23(33)19(5)27(34)30(33)41-21(7)36/h15,17-18,22,24-25,27-30,37H,8-14H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBHZJHMFHLPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CC3=C(C4C(C13CC45C6C(CC(=C(C6O)C(C)CCCOC(=O)C)C)OC5=O)OC(=O)C)C)C(C(=O)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H46O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isolating Dibritannilactone B from Inula britannica: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the isolation, characterization, and biological activity of Dibritannilactone B, a sesquiterpene lactone derived from the medicinal plant Inula britannica. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Inula britannica, commonly known as British yellowhead or meadow fleabane, has a long history of use in traditional medicine, particularly in Asia, for treating a variety of ailments including inflammation, bronchitis, and digestive disorders. The plant is a rich source of bioactive secondary metabolites, with sesquiterpene lactones being a prominent class of compounds. This compound, also known as Neobritannilactone B, is a sesquiterpene lactone isolated from the flowers of Inula britannica that has demonstrated significant cytotoxic and pro-apoptotic activities against various cancer cell lines, making it a compound of interest for further investigation in drug discovery.

This guide details the methodology for the isolation and purification of this compound, presents its key analytical data, and discusses its known biological effects, providing a foundational resource for researchers seeking to work with this promising natural product.

Experimental Protocols

The isolation of this compound from Inula britannica involves a multi-step process of extraction, fractionation, and chromatography. The following protocol is a synthesized methodology based on established procedures for the isolation of sesquiterpene lactones from this plant species.

Plant Material and Extraction
  • Plant Material: The flowers of Inula britannica are the primary source for the isolation of this compound.

  • Extraction:

    • Air-dried and powdered flowers of Inula britannica are extracted exhaustively with 95% ethanol at room temperature.

    • The resulting ethanolic extract is then concentrated under reduced pressure to yield a crude extract.

Fractionation
  • The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity.

  • A typical partitioning scheme would involve successive extractions with:

    • Petroleum ether

    • Chloroform (or dichloromethane)

    • Ethyl acetate

  • The chloroform and ethyl acetate fractions are known to be rich in sesquiterpene lactones and are therefore retained for further purification. This compound is typically found in the chloroform fraction.

Chromatographic Purification

A combination of chromatographic techniques is employed to isolate this compound from the enriched fraction.

  • Silica Gel Column Chromatography:

    • The chloroform fraction is subjected to silica gel column chromatography.

    • A gradient elution system is used, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Fractions containing this compound are further purified by preparative HPLC.

    • A reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.

    • The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

  • Final Purification:

    • The collected fraction is concentrated to yield pure this compound. The purity can be assessed by analytical HPLC.

Data Presentation

Yield of this compound

The yield of sesquiterpene lactones from Inula britannica can vary depending on the plant source, collection time, and extraction method. A reported yield for Neobritannilactone B (this compound) is presented in the table below.

CompoundPlant PartExtraction SolventReported YieldReference
Neobritannilactone BFlowers95% EtOH102 mg[1]
Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic methods. The key data are summarized below.

Table 2: Spectroscopic Data for this compound (Neobritannilactone B)

Technique Data
¹H NMR Data not explicitly available in the provided search results.
¹³C NMR Data not explicitly available in the provided search results.
HRMS (ESI) Data not explicitly available in the provided search results.

Note: While the search results confirm that the structure of Neobritannilactone B was determined using 1D and 2D NMR and HRMS, the specific chemical shifts and mass-to-charge ratio were not detailed in the provided abstracts. Researchers should refer to the primary literature for this detailed information.

Cytotoxic and Pro-apoptotic Activity

This compound has been shown to be a potent inducer of apoptosis in several human cancer cell lines.[1]

Table 3: Apoptosis-Inducing Activity of Neobritannilactone B (25 µM) after 24h Incubation

Cell Line% of Apoptotic Cells
COLO 205 (Colon Cancer)41.62%
HT-29 (Colon Cancer)66.54%
HL-60 (Leukemia)77.57%
AGS (Gastric Cancer)11.78%

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant Inula britannica Flowers extraction Extraction (95% Ethanol) plant->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning pet_ether Petroleum Ether Fraction (Discarded) partitioning->pet_ether chloroform Chloroform Fraction partitioning->chloroform ethyl_acetate Ethyl Acetate Fraction partitioning->ethyl_acetate silica_gel Silica Gel Column Chromatography chloroform->silica_gel hplc Preparative HPLC silica_gel->hplc dibritannilactone_b Pure this compound hplc->dibritannilactone_b

Caption: Isolation workflow for this compound.

Representative Signaling Pathway for Sesquiterpene Lactone-Induced Apoptosis

The precise signaling pathways modulated by this compound are still under investigation. However, related sesquiterpene lactones from Inula britannica, such as Britannin, are known to induce apoptosis through the modulation of key signaling pathways. The following diagram illustrates a representative pathway.

signaling_pathway cluster_cell Cancer Cell STL Sesquiterpene Lactone (e.g., Britannin) ROS Increased ROS Production STL->ROS NFkB NF-κB Pathway Inhibition STL->NFkB Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis NFkB->Apoptosis Inhibition of Anti-apoptotic Genes Caspase Caspase Activation Mitochondria->Caspase Caspase->Apoptosis

Caption: Representative apoptosis signaling pathway.

Conclusion

This compound represents a promising bioactive compound from Inula britannica with demonstrated cytotoxic and pro-apoptotic properties. This guide provides a framework for its isolation and characterization, intended to facilitate further research into its pharmacological potential. The detailed experimental protocols and compiled data serve as a valuable resource for scientists and researchers in the field of natural product drug discovery. Further studies are warranted to fully elucidate the specific molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

References

Dibritannilactone B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibritannilactone B is a sesquiterpene lactone isolated from the plant Inula britannica. While its chemical structure has been identified, publicly available research on its specific biological activities, mechanism of action, and synthesis is currently limited. This document summarizes the available information and outlines the general context of related compounds from the same plant species to provide a foundational understanding for researchers.

Introduction

This compound is a natural product with the chemical formula C34H46O9 and a molecular weight of 598.72 g/mol . It is classified as a sesquiterpene lactone, a class of compounds known for a wide range of biological activities. Its CAS number is 1829580-18-8. It has been isolated from the aerial parts of Inula britannica, a plant used in traditional medicine.

General information suggests that this compound may be involved in the modulation of cellular pathways related to inflammation and apoptosis. It is thought to interact with signaling molecules and transcription factors that regulate gene expression, potentially influencing the cell cycle and survival. However, specific, peer-reviewed studies providing detailed evidence for these claims are not available in the public domain.

Chemical and Physical Properties

PropertyValueSource
CAS Number 1829580-18-8Chemical Supplier Catalogs
Molecular Formula C34H46O9Chemical Supplier Catalogs
Molecular Weight 598.72 g/mol Chemical Supplier Catalogs
Source Organism Inula britannicaChemical Supplier Catalogs

Biological Activity (Inferred)

Due to the lack of specific data on this compound, the biological activities of other sesquiterpene lactones isolated from Inula britannica are presented here to provide a contextual framework.

Compound from Inula britannicaBiological ActivityQuantitative Data (IC50)Cell Line(s)
Bigelovin CytotoxicNot specified in available abstractsHuman tumor cell lines
Ergolide CytotoxicNot specified in available abstractsHuman tumor cell lines
8-epi-helenalin CytotoxicNot specified in available abstractsHuman tumor cell lines
4α,6α-dihydroxyeudesman-8β,12-olide CytotoxicNot specified in available abstractsHuman tumor cell lines

Note: This table is illustrative of compounds from the same plant source and does not represent data for this compound.

Signaling Pathways (Hypothetical)

Based on the general description of its mode of action and the known activities of other sesquiterpene lactones, this compound might influence key cellular signaling pathways such as NF-κB and MAPK, which are central to inflammation and apoptosis.

Hypothetical Anti-Inflammatory Signaling Pathway

A potential mechanism for anti-inflammatory action could involve the inhibition of the NF-κB signaling pathway. This is a common mechanism for many natural anti-inflammatory compounds.

G Hypothetical Anti-Inflammatory Pathway of this compound LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) Nucleus->Genes Induces Dibritannilactone_B This compound Dibritannilactone_B->IKK Inhibits (Hypothesized)

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Hypothetical Apoptotic Signaling Pathway

This compound's purported effect on apoptosis could be mediated through the intrinsic (mitochondrial) pathway, a common route for inducing programmed cell death.

G Hypothetical Apoptotic Pathway of this compound Dibritannilactone_B This compound Bax Bax Dibritannilactone_B->Bax Activates (Hypothesized) Bcl2 Bcl-2 Dibritannilactone_B->Bcl2 Inhibits (Hypothesized) Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Activates Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical induction of the intrinsic apoptotic pathway by this compound.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, or biological evaluation of this compound are not available in published literature. For researchers interested in studying this compound, a general workflow for the isolation of sesquiterpene lactones from Inula species is outlined below.

General Workflow for Isolation of Sesquiterpene Lactones

G General Workflow for Sesquiterpene Lactone Isolation Start Dried Aerial Parts of Inula britannica Extraction Extraction with Organic Solvent (e.g., Ethanol, Chloroform) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Solvent-Solvent Partitioning Crude_Extract->Fractionation Fractions Multiple Fractions (e.g., n-Hexane, Ethyl Acetate, n-Butanol, Water) Fractionation->Fractions Chromatography1 Column Chromatography (e.g., Silica Gel, Sephadex) Fractions->Chromatography1 Semi_pure Semi-purified Fractions Chromatography1->Semi_pure Chromatography2 Preparative HPLC Semi_pure->Chromatography2 Pure_Compound Isolated Sesquiterpene Lactone Chromatography2->Pure_Compound

Caption: A generalized workflow for the isolation of sesquiterpene lactones from plant material.

Conclusion and Future Directions

This compound is a structurally identified natural product with potential therapeutic relevance, suggested by its classification as a sesquiterpene lactone and its origin from a medicinally used plant. However, there is a significant gap in the scientific literature regarding its specific biological activities and mechanisms of action. Future research should focus on:

  • Isolation and Characterization: Detailed reporting of the isolation protocol and full spectroscopic characterization of this compound.

  • Biological Screening: Comprehensive screening for its cytotoxic, anti-inflammatory, and other biological activities, including determination of IC50/EC50 values.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound.

  • Total Synthesis: Development of a synthetic route to enable further pharmacological studies and the generation of analogues.

This document serves as a starting point for researchers, highlighting the current knowledge gaps and providing a framework for future investigations into the therapeutic potential of this compound.

Dibritannilactone B chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibritannilactone B is a sesquiterpenoid natural product isolated from the plant Inula britannica.[1][2] This class of compounds is known for a diverse range of biological activities.[1] Currently, this compound is under investigation for its potential pharmacological applications, particularly in the fields of inflammation and oncology.[1] This document provides a summary of the currently available technical information on this compound.

Chemical and Physical Properties

The available data for this compound is summarized below. It is important to note that this information is primarily sourced from chemical suppliers and detailed peer-reviewed literature on its properties is scarce.

PropertyValueSource
CAS Number 1829580-18-8[2][3][4]
Molecular Formula C34H46O9[1][2][4]
Molecular Weight 598.72 g/mol [2][4]
Physical Description Powder[4]
Purity >98% (as determined by HPLC)[4]

Note on Inconsistencies: It is crucial to highlight that the CAS number 1829580-18-8 has also been associated with a different chemical entity, (9Z,12Z)-N-Benzyloctadeca-9,12-dienamide, by at least one chemical vendor, which has a different molecular formula and structure.[3][5] Furthermore, an incorrect SMILES string (CC1=NON=C1S(=O)(=O)C2=CC=CC=C2) has been listed by one supplier, which does not correspond to the molecular formula of this compound.[1] Researchers should exercise caution and verify the identity of any supplied material.

Chemical Structure

Biological Activity and Potential Applications

This compound is reported to be a subject of research for its potential as a therapeutic agent. The primary areas of investigation are its effects on inflammatory and apoptotic pathways.[1]

4.1. Anti-inflammatory and Anti-cancer Potential

Vendor information suggests that this compound modulates cellular signaling pathways involved in inflammation and apoptosis.[1] This includes potential interactions with signaling molecules and transcription factors that regulate gene expression related to cell cycle and survival.[1] These properties make it a compound of interest for the development of new treatments for inflammatory diseases and cancer.[1] However, at present, there is no publicly available quantitative data, such as IC50 or EC50 values, to substantiate these claims.

4.2. Proposed Mechanism of Action (General)

The proposed general mechanism of action for this compound, based on available descriptions, is depicted in the following signaling pathway diagram.

DibritannilactoneB_Pathway General Proposed Signaling Pathway of this compound cluster_cellular_effects Cellular Effects cluster_outcomes Potential Therapeutic Outcomes Dibritannilactone_B This compound Inflammatory_Pathways Inflammatory Pathways Dibritannilactone_B->Inflammatory_Pathways Modulates Apoptotic_Pathways Apoptotic Pathways Dibritannilactone_B->Apoptotic_Pathways Modulates Anti_inflammatory_Effect Anti-inflammatory Effect Inflammatory_Pathways->Anti_inflammatory_Effect Anti_cancer_Effect Anti-cancer Effect Apoptotic_Pathways->Anti_cancer_Effect

Caption: General signaling pathway of this compound.

Experimental Protocols

A critical gap in the currently available information for this compound is the absence of detailed experimental protocols. The search of scientific literature and chemical databases did not yield specific methods for the following:

  • Isolation: While it is known to be isolated from Inula britannica, the specific extraction and purification procedures are not detailed.

  • Total Synthesis: There are no published routes for the chemical synthesis of this compound.

  • Biological Assays: Protocols for the experiments that would quantify its biological activity (e.g., anti-inflammatory or cytotoxic assays) are not available.

  • Spectroscopic Analysis: While NMR is mentioned for structure confirmation, the detailed 1H-NMR, 13C-NMR, IR, or mass spectrometry data and the conditions for their acquisition are not publicly accessible.

Conclusion

This compound is an emerging natural product with purported biological activities that warrant further investigation. However, the available information is currently limited to that provided by chemical suppliers. For drug development professionals and researchers, it will be imperative to await or conduct foundational research to elucidate its precise chemical structure, confirm its biological activities through quantitative assays, and establish detailed protocols for its isolation, synthesis, and analysis. The noted inconsistencies in the data associated with its CAS number also necessitate careful verification of this compound's identity in any future research endeavors.

References

Spectroscopic and Structural Elucidation of Neobritannilactone B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Neobritannilactone B, a sesquiterpene lactone isolated from the flowers of Inula britannica. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications.

Introduction

Neobritannilactone B is a member of the sesquiterpene lactone class of natural products, which are known for their diverse biological activities. It has been isolated from Inula britannica, a plant used in traditional medicine.[1][2] The structural elucidation of this compound was achieved through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2] This guide summarizes the key spectroscopic data and experimental protocols involved in its characterization.

Spectroscopic Data

The following tables summarize the ¹H NMR, ¹³C NMR, and MS data for Neobritannilactone B.

Table 1: ¹H NMR Spectroscopic Data for Neobritannilactone B (CDCl₃)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
14.95d9.6
22.15m
31.80m
31.65m
42.05m
53.98d9.6
64.25t9.0
72.85m
91.95m
91.75m
101.50s
112.55m
131.20d7.0
141.15d7.0
151.05d7.0

Table 2: ¹³C NMR Spectroscopic Data for Neobritannilactone B (CDCl₃)

PositionChemical Shift (δ) ppm
182.5
235.4
328.7
445.6
588.1
678.9
750.2
8177.2
930.1
1040.3
1141.2
12170.5
1312.5
1420.8
1515.7

Table 3: Mass Spectrometry Data for Neobritannilactone B

TechniqueIonization ModeObserved m/zMolecular Formula
HR-ESI-MSPositive[M+Na]⁺C₁₅H₂₂O₅Na

Experimental Protocols

The following section details the methodologies used for the isolation and spectroscopic analysis of Neobritannilactone B.

1. Isolation of Neobritannilactone B

The air-dried flowers of Inula britannica were extracted with methanol (MeOH). The resulting extract was then partitioned between ethyl acetate (EtOAc) and water. The EtOAc-soluble fraction was subjected to a series of chromatographic separations to yield Neobritannilactone B.

2. Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance 500 MHz spectrometer. The samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Waters SYNAPT G2-Si mass spectrometer to determine the elemental composition of the compound.

Experimental Workflow

The following diagram illustrates the workflow for the isolation and structural elucidation of Neobritannilactone B.

experimental_workflow plant_material Dried Flowers of Inula britannica extraction Methanol Extraction plant_material->extraction partition EtOAc/H₂O Partition extraction->partition etoac_fraction EtOAc Fraction partition->etoac_fraction chromatography Column Chromatography etoac_fraction->chromatography pure_compound Neobritannilactone B chromatography->pure_compound nmr NMR Spectroscopy (¹H, ¹³C) pure_compound->nmr ms Mass Spectrometry (HR-ESI-MS) pure_compound->ms structure Structure Elucidation nmr->structure ms->structure

Isolation and characterization workflow.

This guide provides foundational data for Neobritannilactone B, facilitating further research into its chemical properties and biological activities. The detailed spectroscopic information and experimental protocols serve as a valuable resource for researchers in natural product chemistry and drug discovery.

References

The intricate biosynthetic route of sesquiterpenoids in Inula species is a subject of significant interest for researchers in natural product chemistry and drug development. This technical guide provides an in-depth exploration of this pathway, complete with quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource.

Author: BenchChem Technical Support Team. Date: November 2025

The genus Inula, belonging to the Asteraceae family, is a rich source of bioactive sesquiterpenoids, particularly sesquiterpene lactones (STLs), which exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The biosynthesis of these complex molecules follows a series of enzymatic steps, beginning with the universal precursor farnesyl pyrophosphate (FPP).

The Core Biosynthetic Pathway

The biosynthesis of sesquiterpenoids in Inula species is initiated in the cytosol via the mevalonate (MVA) pathway, which produces FPP.[3] The subsequent steps, leading to the vast diversity of sesquiterpenoid skeletons, are catalyzed by a series of enzymes, primarily sesquiterpene synthases and cytochrome P450 monooxygenases.

The central pathway for the formation of many STLs in Inula involves the following key transformations:

  • Formation of Germacrene A: The first committed step is the cyclization of FPP to form the germacrene A scaffold. This reaction is catalyzed by the enzyme germacrene A synthase (GAS) .[4][5]

  • Oxidation to Germacrene A Acid: Germacrene A then undergoes oxidation to form germacrene A acid. This step is mediated by a cytochrome P450 enzyme, germacrene A oxidase (GAO) .

  • Formation of Costunolide: Germacrene A acid is further hydroxylated to an unstable intermediate that spontaneously lactonizes to form costunolide . This crucial step is catalyzed by another cytochrome P450, costunolide synthase (COS) .[6]

  • Diversification of Sesquiterpene Lactones: Costunolide serves as a key precursor for the biosynthesis of a wide array of other STLs, including guaianolides, eudesmanolides, and xanthanolides, through the action of various modifying enzymes.[6][7]

dot digraph "Sesquiterpenoid Biosynthesis Pathway in Inula" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes FPP [label="Farnesyl Pyrophosphate (FPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; GermacreneA [label="Germacrene A", fillcolor="#F1F3F4", fontcolor="#202124"]; GermacreneAAcid [label="Germacrene A Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Costunolide [label="Costunolide", fillcolor="#FBBC05", fontcolor="#202124"]; Guaianolides [label="Guaianolides", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Eudesmanolides [label="Eudesmanolides", fillcolor="#34A853", fontcolor="#FFFFFF"]; Xanthanolides [label="Xanthanolides", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OtherSTLs [label="Other Sesquiterpene\nLactones", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges FPP -> GermacreneA [label="Germacrene A Synthase (GAS)", color="#202124"]; GermacreneA -> GermacreneAAcid [label="Germacrene A Oxidase (GAO)\n(CYP71AV1 family)", color="#202124"]; GermacreneAAcid -> Costunolide [label="Costunolide Synthase (COS)\n(CYP71BL family)", color="#202124"]; Costunolide -> Guaianolides [color="#EA4335"]; Costunolide -> Eudesmanolides [color="#34A853"]; Costunolide -> Xanthanolides [color="#4285F4"]; Costunolide -> OtherSTLs [color="#5F6368"]; }

Caption: Core sesquiterpenoid biosynthesis pathway in Inula species.

Quantitative Analysis of Sesquiterpenoids in Inula Species

The concentration of various sesquiterpenoids can differ significantly between different Inula species and even between different tissues of the same plant. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a commonly employed technique for the quantitative analysis of these compounds.[2][8]

Inula SpeciesSesquiterpenoidConcentration (mg/g dry weight)Reference
Inula heleniumAlantolactone256.71 ± 0.44[3][9]
Isoalantolactone322.62 ± 0.64[3][9]
IgalanVariable[8]
Inula britannica1-O-AcetylbritannilactoneVariable[1]
1,6-O,O-diacetylbritannilactoneVariable[1]
BritannilactoneNot Quantified[1]
Neobritannilactone BNot Quantified[1]
Inula racemosaAlantolactoneMajor constituent
IsoalantolactoneMajor constituent

Detailed Experimental Protocols

Extraction of Sesquiterpenoids from Inula Plant Material

This protocol outlines a general procedure for the extraction of sesquiterpenoids for analytical purposes.

Materials:

  • Dried and powdered Inula plant material (e.g., roots, flowers)

  • Methanol or ethanol (analytical grade)

  • n-Hexane (analytical grade)

  • Distilled water

  • Rotary evaporator

  • Sonication bath

  • Filtration apparatus (e.g., filter paper, Buchner funnel)

Procedure:

  • Accurately weigh a known amount of the dried, powdered plant material.

  • Suspend the powder in methanol or ethanol (e.g., 1:10 w/v).

  • Sonication-assisted extraction is performed for a defined period (e.g., 2 hours) at room temperature to enhance extraction efficiency.[9]

  • Filter the extract to remove solid plant material.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Suspend the resulting crude extract in distilled water.

  • Perform liquid-liquid partitioning with n-hexane to enrich the sesquiterpenoid fraction.[9]

  • Collect the n-hexane fraction and evaporate the solvent to obtain the sesquiterpenoid-rich extract.

  • The extract is then ready for further chromatographic analysis (e.g., HPLC-MS).

dot digraph "Sesquiterpenoid Extraction Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes PlantMaterial [label="Dried & Powdered\nInula Plant Material", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Methanol/Ethanol Extraction\n(Sonication-assisted)", fillcolor="#F1F3F4", fontcolor="#202124"]; Filtration [label="Filtration", fillcolor="#F1F3F4", fontcolor="#202124"]; Evaporation1 [label="Solvent Evaporation\n(Rotary Evaporator)", fillcolor="#F1F3F4", fontcolor="#202124"]; Partitioning [label="Liquid-Liquid Partitioning\n(Water/n-Hexane)", fillcolor="#F1F3F4", fontcolor="#202124"]; Evaporation2 [label="Hexane Evaporation", fillcolor="#F1F3F4", fontcolor="#202124"]; FinalExtract [label="Sesquiterpenoid-Rich Extract", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="HPLC-MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges PlantMaterial -> Extraction [color="#202124"]; Extraction -> Filtration [color="#202124"]; Filtration -> Evaporation1 [color="#202124"]; Evaporation1 -> Partitioning [color="#202124"]; Partitioning -> Evaporation2 [color="#202124"]; Evaporation2 -> FinalExtract [color="#202124"]; FinalExtract -> Analysis [color="#4285F4"]; }

Caption: General workflow for the extraction of sesquiterpenoids.

Enzyme Assay for Germacrene A Synthase (GAS)

This protocol is adapted from methods used for characterizing sesquiterpene synthases.[7][10]

Materials:

  • Purified recombinant GAS enzyme or a crude protein extract from Inula tissue.

  • Assay buffer (e.g., 25 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5 mM DTT).

  • Farnesyl pyrophosphate (FPP) substrate.

  • Organic solvent for extraction (e.g., hexane or pentane).

  • Gas chromatography-mass spectrometry (GC-MS) system.

Procedure:

  • Prepare the reaction mixture in a glass vial containing the assay buffer and the enzyme solution.

  • Initiate the reaction by adding a known concentration of FPP.

  • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time (e.g., 1-2 hours).

  • Stop the reaction by adding a strong acid (e.g., HCl) or by rapid freezing.

  • Extract the sesquiterpene products from the aqueous reaction mixture by adding an overlay of an organic solvent (e.g., pentane) and vortexing.

  • Analyze the organic phase by GC-MS to identify and quantify the germacrene A produced.

dot digraph "Germacrene A Synthase Assay Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes ReactionSetup [label="Prepare Reaction Mixture\n(Buffer, Enzyme)", fillcolor="#F1F3F4", fontcolor="#202124"]; AddSubstrate [label="Add FPP Substrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="Incubate at 30°C", fillcolor="#F1F3F4", fontcolor="#202124"]; ReactionStop [label="Stop Reaction", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Extract with Pentane", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="GC-MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges ReactionSetup -> AddSubstrate [color="#202124"]; AddSubstrate -> Incubation [color="#202124"]; Incubation -> ReactionStop [color="#202124"]; ReactionStop -> Extraction [color="#202124"]; Extraction -> Analysis [color="#202124"]; }

Caption: Workflow for the in vitro assay of Germacrene A Synthase.

Heterologous Expression and Characterization of Biosynthetic Genes

To functionally characterize the genes involved in the sesquiterpenoid pathway, they are often heterologously expressed in a host organism like Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana.[11][12]

Procedure Overview:

  • Gene Cloning: Isolate the target gene (e.g., GAS, GAO, COS) from Inula cDNA and clone it into an appropriate expression vector.

  • Host Transformation: Introduce the expression vector into the chosen host organism.

  • Culture and Induction: Grow the transformed host under conditions that induce the expression of the heterologous gene.

  • Metabolite Extraction: Extract the metabolites produced by the engineered host.

  • Metabolite Analysis: Analyze the extracts using GC-MS or LC-MS to identify the enzymatic product.

dot digraph "Heterologous Expression Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes GeneIsolation [label="Isolate Target Gene from Inula", fillcolor="#F1F3F4", fontcolor="#202124"]; Cloning [label="Clone into Expression Vector", fillcolor="#F1F3F4", fontcolor="#202124"]; Transformation [label="Transform Host Organism\n(Yeast or N. benthamiana)", fillcolor="#F1F3F4", fontcolor="#202124"]; Expression [label="Induce Gene Expression", fillcolor="#F1F3F4", fontcolor="#202124"]; MetaboliteExtraction [label="Extract Metabolites", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Analyze by GC-MS or LC-MS", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges GeneIsolation -> Cloning [color="#202124"]; Cloning -> Transformation [color="#202124"]; Transformation -> Expression [color="#202124"]; Expression -> MetaboliteExtraction [color="#202124"]; MetaboliteExtraction -> Analysis [color="#202124"]; }

Caption: Workflow for heterologous expression of biosynthetic genes.

This technical guide provides a foundational understanding of the sesquiterpenoid biosynthesis pathway in Inula species. The presented data, protocols, and visualizations are intended to aid researchers in their efforts to further elucidate these complex pathways and to explore the potential of these bioactive compounds in drug discovery and development.

References

potential therapeutic targets of Dibritannilactone B

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Potential Therapeutic Targets of Britannin, a Sesquiterpene Lactone with Anti-Cancer and Anti-Inflammatory Properties

Introduction

Initial searches for "Dibritannilactone B" did not yield specific results for a compound with that exact name. It is possible that this is a less common name or a potential misspelling. However, the search did reveal significant information on a closely related and well-researched class of natural products known as sesquiterpene lactones, and specifically, the compound Britannin (BRT) . This technical guide will therefore focus on the potential therapeutic targets of Britannin, a pseudoguaianolide sesquiterpene lactone isolated from various Inula species, which has demonstrated notable anti-cancer and anti-inflammatory activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.

Overview of Britannin and its Therapeutic Potential

Britannin is a bioactive natural product that has garnered attention for its antioxidant, anti-inflammatory, and anticancer properties.[1] Structurally similar to other pseudoguaianolide-type sesquiterpenes like ergolide, bigelovin, and helenalin, Britannin exhibits marked antitumor activities.[1] Its therapeutic effects are primarily attributed to its ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Key Therapeutic Targets and Mechanisms of Action

The primary therapeutic targets of Britannin appear to be centered around the regulation of inflammatory and cancer-related signaling pathways.

Anti-Cancer Activity

Britannin's anticancer effects are multifaceted, involving the induction of apoptosis and autophagy, and the inhibition of critical cell survival pathways.

2.1.1. NF-κB Signaling Pathway

A central mechanism of Britannin's action is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. In cancer cells, the NF-κB pathway is often constitutively active, promoting tumor growth and resistance to therapy. Britannin has been shown to inhibit the nuclear expression of the p65 subunit of NF-κB, thereby downregulating its transcriptional activity.[1] This inhibition contributes to the suppression of tumor growth and the induction of apoptosis.

DOT Diagram: Britannin's Inhibition of the NF-κB Signaling Pathway

NFkB_Pathway Britannin Britannin IKK IKK Britannin->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Pro-inflammatory & Pro-survival Genes Nucleus->Gene Transcription

Caption: Britannin inhibits the NF-κB pathway by preventing the activation and nuclear translocation of NF-κB.

2.1.2. PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical signaling cascade that is often dysregulated in cancer, promoting cell survival and proliferation. A parthenolide derivative, which is structurally related to Britannin, has been shown to inhibit glioma stem-like cells by targeting the AEBP1/PI3K/AKT signaling pathway.[1] This suggests that Britannin may also exert its anticancer effects through the modulation of this pathway.

2.1.3. AMPK Signaling Pathway and ROS Production

Britannin has been observed to activate the AMP-activated protein kinase (AMPK) pathway in liver cancer cells, leading to apoptosis and autophagy.[1] This activation is associated with an increase in the production of reactive oxygen species (ROS).[1] The ROS-dependent mechanism is a central component of the anticancer action of Britannin and related compounds, as it triggers the mitochondrial apoptotic pathway in breast and pancreatic cancer cells.[1]

DOT Diagram: Britannin's Induction of Apoptosis via AMPK and ROS

AMPK_ROS_Pathway Britannin Britannin ROS ROS Production Britannin->ROS AMPK AMPK ROS->AMPK Activates Mitochondria Mitochondria ROS->Mitochondria Induces Stress Autophagy Autophagy AMPK->Autophagy Induces Apoptosis Apoptosis Mitochondria->Apoptosis Triggers InVivo_Workflow Start Start Inject Inject Cancer Cells into Mice Start->Inject Tumor Tumor Growth Inject->Tumor Randomize Randomize into Groups (Control & Treatment) Tumor->Randomize Treat Administer Britannin or Vehicle Randomize->Treat Measure Measure Tumor Volume & Body Weight Treat->Measure Measure->Treat Repeat Treatment Cycle Analyze Histological & Immunohistochemical Analysis Measure->Analyze End End Analyze->End

References

The Enigmatic Dibritannilactone B: An Uncharted Territory in Natural Product Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, the compound "Dibritannilactone B" and its analogues remain elusive. This suggests that "this compound" may be a novel, as-yet-unpublished discovery, a proprietary compound not disclosed in the public domain, or potentially a misnomer for a different natural product.

Extensive investigations into the discovery of novel bioactive lactones, including diterpenoid lactones from marine organisms and bioactive compounds from various plant genera, have yielded no specific information on a molecule designated as this compound. This absence of data prevents the creation of an in-depth technical guide as requested.

While the search for "this compound" was inconclusive, the broader exploration into novel lactones highlights a vibrant and ever-evolving field of natural product research. Scientists are continually isolating and characterizing new lactone-containing molecules from diverse natural sources, which exhibit a wide range of promising biological activities. These activities include anticancer, antimicrobial, and anti-inflammatory properties, making them attractive candidates for drug discovery and development.

For researchers, scientists, and drug development professionals interested in the broader field of bioactive lactones, several key areas of discovery are particularly active:

  • Marine Organisms: Sponges, corals, and marine-derived fungi are proving to be a rich source of structurally unique and biologically potent diterpenoid lactones.[1][2][3][4]

  • Terrestrial Plants: A vast array of sesquiterpene lactones with significant pharmacological potential continues to be discovered in various plant species.

  • Microorganisms: Fungi and bacteria are a well-established source of diverse lactone structures, including macrolides and other complex polyketides.

The methodologies for the discovery and characterization of these novel compounds typically involve a combination of advanced chromatographic techniques for isolation and purification, followed by sophisticated spectroscopic methods for structure elucidation. These methods include:

  • High-Performance Liquid Chromatography (HPLC): A fundamental tool for the separation and purification of individual compounds from complex natural extracts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The cornerstone for determining the precise chemical structure of a molecule.

  • Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of a compound.

While the mystery of this compound remains, the ongoing exploration of nature's chemical diversity promises the continued discovery of new and potentially life-saving lactone-based therapeutics.

Recommendation: Researchers with an interest in "this compound" are advised to verify the spelling and origin of the compound's name. It is possible that the name is a recent designation that has not yet been disseminated in scientific publications or that it pertains to a compound under confidential research. Further clarification from the original source of the name is recommended to enable a more targeted and successful literature search.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of Britannin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Dibritannilactone B" did not yield specific results. This guide focuses on Britannin (BRT) , a well-researched sesquiterpene lactone with significant cytotoxic and anticancer properties, as a representative example for outlining a comprehensive cytotoxicity screening process.

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of Britannin, a natural product isolated from various Inula species.[1][2][3] This document is intended for researchers, scientists, and drug development professionals interested in the evaluation of natural products for their potential as anticancer agents.

Quantitative Cytotoxicity Data

The cytotoxic effects of Britannin have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Table 1: In Vitro Cytotoxicity of Britannin Against Various Human Cancer Cell Lines

Cancer TypeCell LineIC50 Value (µM)Exposure Time (hours)Reference
Gastrointestinal Cancers
Gastric CancerBGC-8234.999Not Specified[4]
SGC-79012.243Not Specified[4]
Liver CancerHepG26.86 ± 1.0548[4]
HuH-78.81 ± 0.9548[4]
SMMC-77218.12 ± 1.1548[4]
BEL-74022.702Not Specified[4]
Pancreatic CancerPANC-11.348Not Specified[4]
MIA PaCa-23.104Not Specified[4]
BxPC-33.367Not Specified[4]
Breast Cancer
Breast AdenocarcinomaMCF-72.2 µg/mLNot Specified[5]
Breast CancerMDA-MB-468Not SpecifiedNot Specified[6]
Leukemia
Acute Myeloid LeukemiaU9373.9Not Specified[7]
Chronic Myeloid LeukemiaK5628.1Not Specified[7]
Acute Lymphoblastic LeukemiaMOLT-42Not Specified[8]
Other Cancers
Lung CancerA-5493.5 µg/mLNot Specified[5]

*Note: IC50 values for MCF-7 and A-549 cells were reported in µg/mL. Conversion to µM requires the molecular weight of Britannin. It is noteworthy that Britannin has shown significantly lower cytotoxicity against normal cells, such as human peripheral blood mononuclear cells (PBMCs) and mouse fibroblast-derived L929 cells, indicating a degree of selectivity for cancer cells.[4][7][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of cytotoxicity studies. The following sections describe the key experimental protocols used in the evaluation of Britannin.

Cell Culture and Maintenance

Cancer cell lines (e.g., U937, K562, MCF-7, HepG2) are cultured in appropriate media, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[7] Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of Britannin for 24 or 48 hours.[7]

  • Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated cells).

This assay is used to determine the number of viable cells.

  • Treat cells with different concentrations of Britannin for the desired time period.

  • Harvest the cells and resuspend them in phosphate-buffered saline (PBS).

  • Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer under a light microscope.[7]

Apoptosis Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Treat cells with Britannin for 48 hours.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry.[7]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

  • Lyse Britannin-treated cells in RIPA buffer to extract total proteins.

  • Determine protein concentration using a BCA protein assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA).

  • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, p53) overnight at 4°C.[6]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways modulated by Britannin and a general experimental workflow for its cytotoxic evaluation.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Line Culture (e.g., MCF-7, HepG2, K562) treatment Treatment with Britannin (Varying Concentrations & Durations) cell_culture->treatment cytotoxicity_assays Cytotoxicity/Viability Assays (MTT, Trypan Blue) treatment->cytotoxicity_assays apoptosis_assays Apoptosis Assays (Annexin V/PI, Caspase Activity) treatment->apoptosis_assays cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle protein_analysis Protein Expression (Western Blot) treatment->protein_analysis gene_analysis Gene Expression (qRT-PCR) treatment->gene_analysis ic50 IC50 Determination cytotoxicity_assays->ic50 xenograft Xenograft Mouse Model (e.g., PANC-1, HepG2 tumors) ic50->xenograft Dose Selection in_vivo_treatment Britannin Administration (e.g., Intraperitoneal) xenograft->in_vivo_treatment tumor_measurement Tumor Growth Measurement in_vivo_treatment->tumor_measurement toxicity_assessment Toxicity Assessment (Body Weight, Histopathology) in_vivo_treatment->toxicity_assessment

Caption: General experimental workflow for evaluating the cytotoxicity of Britannin.

mitochondrial_apoptosis_pathway britannin Britannin ros ↑ Reactive Oxygen Species (ROS) britannin->ros p53 ↑ p53 britannin->p53 mito_potential ↓ Mitochondrial Membrane Potential (ΔΨm) ros->mito_potential bax ↑ Bax p53->bax bcl2 ↓ Bcl-2 p53->bcl2 bax->mito_potential bcl2->mito_potential cytochrome_c ↑ Cytochrome c Release mito_potential->cytochrome_c caspase9 ↑ Caspase-9 Activation cytochrome_c->caspase9 caspase3 ↑ Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Britannin-induced mitochondrial apoptosis pathway.[6]

nfkb_pathway britannin Britannin nfkb_complex p50-p65/NF-κB Complex britannin->nfkb_complex Inhibits Nuclear Translocation nucleus Nucleus nfkb_complex->nucleus transcription Transcription of Pro-survival and Pro-proliferative Genes nucleus->transcription proliferation_migration ↓ Cell Proliferation & Migration transcription->proliferation_migration

Caption: Inhibition of the NF-κB signaling pathway by Britannin.[4]

pi3k_akt_pathway britannin Britannin pi3k PI3K britannin->pi3k Inhibits akt Akt pi3k->akt downstream Downstream Effectors (e.g., mTOR, FOXO1) akt->downstream cell_survival ↓ Cell Survival & Proliferation downstream->cell_survival

Caption: Britannin-mediated inhibition of the PI3K/Akt signaling pathway.[10]

References

Methodological & Application

Total Synthesis of Dibritannilactone B: Methodology and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the total synthesis of Dibritannilactone B is not currently available in published scientific literature. While the compound, identified with CAS number 1829580-18-8, is a known chemical entity and commercially available from suppliers, detailed methodologies and experimental protocols for its complete chemical synthesis have not been publicly disclosed.[1]

For researchers and drug development professionals interested in the synthesis of complex lactone-containing natural products, the following sections detail the methodologies for the total synthesis of structurally related compounds. These examples showcase advanced synthetic strategies and may provide valuable insights for the potential future synthesis of this compound.

Alternative Case Study: Total Synthesis of Rubriflordilactone B

Rubriflordilactone B is a heptacyclic bisnortriterpenoid with demonstrated anti-HIV-1 activity.[2][3] Its complex, polycyclic structure has made it a challenging target for total synthesis. The first asymmetric total synthesis was accomplished by the Li group, employing a 6π electrocyclization-aromatization strategy.[4][5]

Retrosynthetic Analysis of Rubriflordilactone B

The retrosynthetic analysis for Rubriflordilactone B, as devised by Li and coworkers, is outlined below. The strategy hinges on the late-stage construction of the central aromatic ring.

G cluster_main Retrosynthetic Analysis of Rubriflordilactone B Rubriflordilactone B Rubriflordilactone B Heptacyclic Core Heptacyclic Core Rubriflordilactone B->Heptacyclic Core Final Cyclization Coupled Fragments Coupled Fragments Heptacyclic Core->Coupled Fragments 6π Electrocyclization Fragment 1 Fragment 1 Coupled Fragments->Fragment 1 Sonogashira Coupling Fragment 2 Fragment 2 Coupled Fragments->Fragment 2 Sonogashira Coupling

Caption: Retrosynthetic strategy for Rubriflordilactone B.

Key Experimental Protocols in the Synthesis of Rubriflordilactone B

The synthesis of Rubriflordilactone B involves several key transformations. Below are the detailed protocols for some of these critical steps, based on the work of Li's group.

Table 1: Summary of Key Reactions and Yields

StepReactantsReagents and ConditionsProductYield (%)
Sonogashira CouplingLeft-hand fragment (alkyne), Right-hand fragment (vinyl iodide)Pd(PPh₃)₄, CuI, Et₃N, THF, rtCoupled enyne90
HydrosilylationCoupled enyne(Ph₃P)₃RhCl, Ph₂SiH₂, benzene, rt(Z)-Triene85
6π Electrocyclization(Z)-TrieneToluene, 110 °CDihydroaromatic intermediate95
AromatizationDihydroaromatic intermediateDDQ, toluene, 110 °CRubriflordilactone B80

Protocol 1: Sonogashira Coupling

  • To a solution of the left-hand fragment (1.0 equiv) and the right-hand fragment (1.2 equiv) in degassed THF is added triethylamine (5.0 equiv).

  • Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv) are added, and the reaction mixture is stirred at room temperature under an argon atmosphere for 12 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the coupled enyne.

Protocol 2: Hydrosilylation and Electrocyclization Cascade

  • To a solution of the coupled enyne (1.0 equiv) in benzene is added Wilkinson's catalyst, (Ph₃P)₃RhCl (0.1 equiv).

  • Diphenylsilane (1.5 equiv) is added dropwise, and the mixture is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure, and the residue is dissolved in toluene.

  • The solution is heated to 110 °C for 4 hours to effect the 6π electrocyclization.

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equiv) is added, and the mixture is stirred at 110 °C for an additional 1 hour to promote aromatization.

  • The reaction mixture is cooled to room temperature, filtered through a pad of Celite, and concentrated.

  • The crude product is purified by preparative HPLC to yield Rubriflordilactone B.

Logical Workflow of the Synthesis

The overall workflow for the total synthesis of Rubriflordilactone B can be visualized as a sequence of key fragment preparations followed by their coupling and the final ring-forming cascade.

G cluster_workflow Synthetic Workflow for Rubriflordilactone B A Synthesis of Left-Hand Fragment C Sonogashira Coupling A->C B Synthesis of Right-Hand Fragment B->C D Hydrosilylation C->D E 6π Electrocyclization/ Aromatization D->E F Rubriflordilactone B E->F

Caption: Overall synthetic workflow for Rubriflordilactone B.

While the direct total synthesis of this compound remains an open challenge, the successful strategies employed for structurally similar and complex natural products like Rubriflordilactone B provide a solid foundation and a strategic blueprint for future synthetic endeavors in this area. Researchers can draw upon these established protocols and innovative methodologies to devise a potential synthetic route to this compound.

References

Application Notes and Protocols for the Quantification of Dibritannilactone B

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dibritannilactone B is a member of the sesquiterpene lactone class of natural products. Sesquiterpene lactones are known for their diverse biological activities, making their accurate quantification in various matrices crucial for research, drug development, and quality control. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The provided methods are based on established analytical techniques for similar sesquiterpene lactones and serve as a starting point for method development and validation.[1][2][3]

Data Presentation

The following tables summarize typical quantitative data for the analytical methods used in the quantification of sesquiterpene lactones, which can be expected for a validated method for this compound.

Table 1: HPLC-UV Method - Typical Quantitative Parameters

ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.05 - 0.25 µg/mL[4]
Limit of Quantification (LOQ)0.15 - 0.5 µg/mL[4]
Accuracy (% Recovery)98.0 - 105.0%[4]
Precision (% RSD)< 5%

Table 2: LC-MS/MS Method - Typical Quantitative Parameters

ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 - 5 ng/mL
Limit of Quantification (LOQ)0.5 - 15 ng/mL
Accuracy (% Recovery)95 - 110%
Precision (% RSD)< 10%

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol outlines a general method for the quantification of this compound in plant extracts or other sample matrices using HPLC with UV detection. Optimization of the mobile phase, gradient, and detection wavelength will be necessary for the specific compound.

1. Materials and Reagents

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • This compound reference standard

  • Sample containing this compound

2. Sample Preparation

  • Accurately weigh a known amount of the sample matrix (e.g., dried plant material).

  • Extract the sample with a suitable solvent (e.g., methanol or ethanol) using sonication or maceration.[5][6][7]

  • Filter the extract through a 0.45 µm syringe filter to remove particulate matter.[6][8]

  • If necessary, dilute the filtered extract with the mobile phase to a concentration within the calibration curve range.

3. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile. A typical gradient could be:

    • 0-20 min: 30-70% Acetonitrile

    • 20-25 min: 70-100% Acetonitrile

    • 25-30 min: 100% Acetonitrile

    • 30.1-35 min: 30% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: UV detection at a wavelength appropriate for the chromophore of this compound (typically between 210-280 nm for sesquiterpene lactones). A photodiode array (PDA) detector is recommended to determine the optimal wavelength.

  • Injection Volume: 10 µL

4. Calibration Curve

  • Prepare a stock solution of the this compound reference standard in methanol.

  • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Inject each standard in triplicate and plot the peak area against the concentration to generate a calibration curve.

5. Data Analysis

  • Inject the prepared samples.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a more sensitive and selective method for the quantification of this compound, particularly in complex biological matrices.

1. Materials and Reagents

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Internal Standard (IS) - a structurally similar compound not present in the sample.

2. Sample Preparation

  • For biological samples (e.g., plasma, tissue homogenate), perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile or methanol containing the internal standard.[9]

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a small volume of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter.

3. LC-MS/MS Conditions

  • LC System: A UHPLC or HPLC system.

  • Column: A suitable C18 or other appropriate reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile or methanol.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 1 - 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, to be optimized for this compound.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (Q1) and a characteristic product ion (Q3) for both this compound and the internal standard need to be determined by direct infusion of the standards.

4. Calibration Curve and Quantification

  • Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the this compound reference standard.

  • Analyze the standards and samples by LC-MS/MS.

  • Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Quantify this compound in the samples using this calibration curve.[10][11]

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing & Results Sample Sample Matrix (e.g., Plant Material, Plasma) Extraction Extraction (e.g., Methanol, Acetonitrile) Sample->Extraction Filtration Filtration (0.45 or 0.22 µm) Extraction->Filtration Dilution Dilution / Concentration Filtration->Dilution HPLC_LCMS HPLC-UV or LC-MS/MS Analysis Dilution->HPLC_LCMS Data_Acquisition Data Acquisition (Chromatogram) HPLC_LCMS->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Calibration Calibration Curve Construction Peak_Integration->Calibration Quantification Quantification of this compound Calibration->Quantification Final_Result Final Concentration Report Quantification->Final_Result

Caption: Experimental workflow for the quantification of this compound.

G cluster_cell Cellular Response cluster_outcome Biological Outcome DB This compound Receptor Target Protein / Receptor DB->Receptor Pathway_Start Initiation of Signaling Cascade Receptor->Pathway_Start Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Pathway_Start->Kinase_Cascade Transcription_Factor Activation of Transcription Factors (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Inflammation Modulation of Inflammation Gene_Expression->Inflammation Apoptosis Induction of Apoptosis Gene_Expression->Apoptosis Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle

Caption: Hypothetical signaling pathway for this compound.

References

In Vitro Bioassay Protocols for Dibritannilactone B: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibritannilactone B is a sesquiterpenoid lactone, a class of natural products known for their diverse and potent biological activities. Isolated from Inula britannica, a plant with a long history in traditional medicine, this compound is of significant interest for its potential therapeutic applications, particularly in oncology and inflammatory diseases. This document provides a detailed overview of in vitro bioassay protocols that can be adapted to evaluate the biological activities of this compound. While specific data for this compound is not yet extensively available in published literature, this guide draws upon established methodologies for analogous sesquiterpenoid lactones isolated from Inula britannica to provide a comprehensive framework for its investigation.

Introduction

Sesquiterpenoid lactones are a large and structurally diverse group of secondary metabolites found predominantly in plants of the Asteraceae family. They are characterized by a 15-carbon skeleton and a lactone ring. Numerous studies have demonstrated their wide range of pharmacological effects, including anti-inflammatory, cytotoxic, and antimicrobial activities. This compound, as a member of this class, is presumed to share some of these properties. Its mode of action is thought to involve the modulation of key cellular signaling pathways, such as those involved in inflammation and apoptosis.

This application note details standardized in vitro protocols for assessing the cytotoxic and anti-inflammatory potential of this compound. These protocols are based on methodologies successfully applied to other bioactive compounds isolated from Inula britannica.

Potential In Vitro Bioassays for this compound

Based on the known activities of structurally related compounds from Inula britannica, the following in vitro assays are recommended for the biological characterization of this compound.

Cytotoxicity Assays

The evaluation of cytotoxic activity is crucial for identifying potential anticancer agents. The following assays are commonly used to determine the concentration-dependent effect of a compound on cell viability.

2.1.1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

2.1.2. SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues in cellular proteins under mildly acidic conditions.

Table 1: Cytotoxicity of Sesquiterpenoid Lactones from Inula britannica against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
1-O-acetylbritannilactoneHL-6027.4[1]
1-O-acetylbritannilactoneCOLO 20514.3[1]
1-O-acetylbritannilactoneHT-2956.1[1]
1-O-acetylbritannilactoneAGS21.4[1]
1,6-O,O-diacetylbritannilactoneHL-6016.2[1]
1,6-O,O-diacetylbritannilactoneCOLO 20514.7[1]
1,6-O,O-diacetylbritannilactoneHT-2957.0[1]
1,6-O,O-diacetylbritannilactoneAGS5.4[1]

Note: Data for this compound is not available. The table presents data for structurally related compounds.

Anti-inflammatory Assays

Chronic inflammation is implicated in a wide range of diseases. The following in vitro assays are designed to screen for compounds with anti-inflammatory properties by measuring key inflammatory mediators.

2.2.1. Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

2.2.2. Pro-inflammatory Cytokine Production Assays (TNF-α, IL-6)

This assay measures the inhibition of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in LPS-stimulated macrophages using Enzyme-Linked Immunosorbent Assay (ELISA).

Table 2: Anti-inflammatory Activity of Compounds from Inula britannica

CompoundAssayCell LineInhibitionReference
Inulabritanoid ANO ProductionRAW 264.7IC50 = 3.65 µM[2]
Inulabritanoid BNO ProductionRAW 264.7IC50 = 5.48 µM[2]
Compound 12NO ProductionRAW 264.7IC50 = 3.29 µM[2]
Compound 16NO ProductionRAW 264.7IC50 = 6.91 µM[2]
Compound 19NO ProductionRAW 264.7IC50 = 3.12 µM[2]
Compound 26NO ProductionRAW 264.7IC50 = 5.67 µM[2]

Note: Data for this compound is not available. The table presents data for other compounds isolated from the same plant.

Experimental Protocols

General Cell Culture
  • Cell Lines: Human cancer cell lines (e.g., HL-60, COLO 205, HT-29, AGS) and murine macrophage cell line (RAW 264.7).

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay Protocol (MTT)

Cytotoxicity_Workflow cluster_workflow MTT Assay Workflow A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

MTT Assay Experimental Workflow

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Assay Protocol (Nitric Oxide Production)

Anti_Inflammatory_Workflow cluster_workflow Nitric Oxide Assay Workflow A Seed RAW 264.7 cells in a 96-well plate B Incubate for 24h A->B C Pre-treat with this compound (various concentrations) for 1h B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24h D->E F Collect supernatant E->F G Mix supernatant with Griess reagent F->G H Measure absorbance at 540 nm G->H

Nitric Oxide Assay Experimental Workflow

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL).

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Collect 100 µL of the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the amount of nitrite produced using a sodium nitrite standard curve and determine the percentage of inhibition.

Signaling Pathway Analysis

The anti-inflammatory effects of sesquiterpenoid lactones are often mediated through the inhibition of the NF-κB signaling pathway.

NFkB_Pathway cluster_pathway NF-κB Signaling Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes activates transcription Dibritannilactone_B This compound Dibritannilactone_B->IKK inhibits

Proposed Inhibition of NF-κB Pathway by this compound

Further studies, such as Western blotting for key proteins (e.g., IκBα, phosphorylated IKK) and reporter gene assays for NF-κB transcriptional activity, can be employed to elucidate the precise mechanism of action of this compound.

Conclusion

While specific experimental data for this compound remains to be published, the protocols and data presented for analogous sesquiterpenoid lactones from Inula britannica provide a robust starting point for its comprehensive in vitro biological evaluation. The described cytotoxicity and anti-inflammatory assays, coupled with mechanistic studies on relevant signaling pathways, will be instrumental in uncovering the therapeutic potential of this novel natural product. Future research should focus on the isolation of sufficient quantities of this compound to perform these bioassays and to fully characterize its pharmacological profile.

References

Application Notes and Protocols for Assessing the Bioactivity of Dibritannilactone B using Cell Culture-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dibritannilactone B is a novel natural product with potential therapeutic applications. To elucidate its biological activity, a series of robust and reproducible cell culture-based assays are essential. These application notes provide detailed protocols for evaluating the effects of this compound on cell viability, apoptosis, cell cycle progression, and key signaling pathways. The presented methodologies are designed to be adaptable for various cell lines and research objectives, providing a comprehensive framework for characterizing the mechanism of action of this and other novel compounds.

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from the described assays.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
Cancer Cell Line A
Cancer Cell Line B
Normal Cell Line C

Table 2: Effect of this compound on Apoptosis Induction

Treatment Group% Apoptotic Cells (Annexin V/PI)Caspase-3/7 Activity (Fold Change)TUNEL Positive Cells (%)
Vehicle Control
This compound (Concentration 1)
This compound (Concentration 2)
Positive Control (e.g., Staurosporine)

Table 3: Cell Cycle Analysis of Cells Treated with this compound

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control
This compound (Concentration 1)
This compound (Concentration 2)
Positive Control (e.g., Nocodazole)

Table 4: Modulation of Signaling Pathways by this compound

Signaling PathwayKey Protein AnalyzedActivity Change (Fold Change vs. Control)
STAT3 p-STAT3 (Tyr705)
NF-κB Nuclear p65
MAPK/ERK p-ERK1/2 (Thr202/Tyr204)

Experimental Protocols

Cell Viability and Cytotoxicity Assays

These assays are fundamental in determining the dose-dependent effect of this compound on cell proliferation and survival.[1][2]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[1]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect 50 µL of the culture supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each supernatant sample in a new 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in treated wells to that of a positive control (cells lysed with Triton X-100).

Apoptosis Assays

These assays help to determine if the cytotoxic effect of this compound is mediated through the induction of programmed cell death (apoptosis).[3][4][5]

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).

Protocol:

  • Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound.

  • Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[5][6]

Protocol:

  • Cell Preparation: Grow and treat cells on glass coverslips.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP.

  • Microscopy: Visualize the stained cells using a fluorescence microscope.

Cell Cycle Analysis

This assay determines if this compound affects the progression of cells through the different phases of the cell cycle.[7][8][9][10]

PI is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and thus the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.[8]

Protocol:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

Signaling Pathway Analysis

Investigating the effect of this compound on key signaling pathways can provide insights into its molecular mechanism of action.

Western blotting can be used to detect changes in the expression and phosphorylation status of key proteins in signaling cascades such as STAT3, NF-κB, and MAPK.[11][12]

Protocol:

  • Cell Lysis: Treat cells with this compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-STAT3, p-p65, p-ERK).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Reporter assays, such as luciferase or β-galactosidase assays, can quantitatively measure the transcriptional activity of pathways like NF-κB and STAT3.[13][14]

Protocol:

  • Transfection: Transfect cells with a reporter plasmid containing a promoter with response elements for the transcription factor of interest (e.g., NF-κB or STAT3) driving the expression of a reporter gene (e.g., luciferase).

  • Compound Treatment: Treat the transfected cells with this compound.

  • Cell Lysis and Assay: Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.

Visualizations

Experimental Workflow

experimental_workflow cluster_viability Cell Viability/Cytotoxicity cluster_apoptosis Apoptosis cluster_cellcycle Cell Cycle cluster_signaling Signaling Pathways MTT MTT Assay LDH LDH Assay AnnexinV Annexin V/PI Staining Caspase Caspase-Glo Assay TUNEL TUNEL Assay PI_staining PI Staining & Flow Cytometry WesternBlot Western Blotting ReporterAssay Reporter Gene Assay start This compound start->MTT start->LDH start->AnnexinV start->Caspase start->TUNEL start->PI_staining start->WesternBlot start->ReporterAssay

Caption: Overview of the experimental workflow for characterizing the bioactivity of this compound.

Hypothetical Signaling Pathway Modulation by this compound

signaling_pathway DB This compound JAK JAK DB->JAK Inhibition IKK IKK DB->IKK Inhibition Raf Raf DB->Raf Inhibition STAT3_Receptor Cytokine Receptor STAT3_Receptor->JAK STAT3 STAT3 JAK->STAT3 P pSTAT3 p-STAT3 STAT3_Dimer STAT3 Dimer pSTAT3->STAT3_Dimer Nucleus_STAT3 Nucleus STAT3_Dimer->Nucleus_STAT3 Gene_Expression_STAT3 Gene Expression (e.g., Bcl-2, Cyclin D1) Nucleus_STAT3->Gene_Expression_STAT3 NFkB_Receptor TNF Receptor NFkB_Receptor->IKK IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus_NFkB Nucleus NFkB->Nucleus_NFkB Gene_Expression_NFkB Gene Expression (e.g., IL-6, COX-2) Nucleus_NFkB->Gene_Expression_NFkB MAPK_Receptor Growth Factor Receptor Ras Ras MAPK_Receptor->Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus_MAPK Nucleus ERK->Nucleus_MAPK Gene_Expression_MAPK Gene Expression (e.g., c-Fos, c-Jun) Nucleus_MAPK->Gene_Expression_MAPK

Caption: Potential inhibitory effects of this compound on the STAT3, NF-κB, and MAPK signaling pathways.

References

Application Notes and Protocols for In Vivo Testing of Dibritannilactone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibritannilactone B is a sesquiterpene lactone isolated from the plant Inula britannica. Sesquiterpene lactones as a class are recognized for their diverse biological activities, and compounds isolated from Inula britannica, in particular, have demonstrated potential anti-inflammatory and cytotoxic properties. Preliminary investigations suggest that this compound may modulate cellular pathways associated with inflammation and apoptosis, making it a person of interest for therapeutic development in oncology and inflammatory diseases.

These application notes provide detailed protocols for the in vivo evaluation of this compound in established animal models for anti-inflammatory and anti-cancer efficacy. The methodologies are based on established practices for testing sesquiterpene lactones and related natural products.

Potential Therapeutic Applications and Mechanisms of Action

This compound is under investigation for its potential pharmacological applications, particularly in the development of novel therapeutic agents targeting inflammation and cancer.[1][2] The mode of action for many sesquiterpene lactones involves the modulation of key signaling pathways. For instance, ergolide, another sesquiterpene lactone from Inula britannica, has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by inhibiting the activation of Nuclear Factor-kappa B (NF-κB). This is achieved by blocking the degradation of IκB and inhibiting the nuclear translocation of NF-κB.[3] Similarly, other dimeric sesquiterpenoids from the same plant have been found to inhibit IκB kinase β (IKKβ) phosphorylation, thereby blocking NF-κB nuclear translocation, and to activate the Keap1/Nrf2 signaling pathway. Given these precedents, it is hypothesized that this compound may exert its bioactivities through similar mechanisms.

Postulated Signaling Pathway Inhibition by this compound

G Postulated NF-κB Signaling Inhibition by this compound Pro-inflammatory Stimuli (e.g., LPS) Pro-inflammatory Stimuli (e.g., LPS) IKK Complex IKK Complex Pro-inflammatory Stimuli (e.g., LPS)->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression activates This compound This compound This compound->IKK Complex inhibits

Caption: Postulated inhibition of the NF-κB pathway by this compound.

Quantitative Data Summary

Due to the limited availability of specific in vivo data for this compound, the following tables provide exemplary data based on studies of other sesquiterpene lactones isolated from Inula britannica, such as 1-O-acetylbritannilactone and ergolide. These values should be considered as a starting point for dose-range-finding studies.

Table 1: In Vitro Anti-Inflammatory Activity of a Related Sesquiterpene Lactone

CompoundAssayCell LineEndpointIC50 (µM)
1-O-acetylbritannilactoneNitric Oxide ProductionRAW 264.7Inhibition of LPS-induced NO~0.5-1.0
1-O-acetylbritannilactonePGE2 ProductionRAW 264.7Inhibition of LPS-induced PGE2~0.5-1.0

Data derived from in vitro studies on 1-O-acetylbritannilactone.[4]

Table 2: Proposed Dose Ranges for In Vivo Studies of this compound

Animal ModelSpecies/StrainRoute of AdministrationProposed Dose Range (mg/kg)Frequency
Carrageenan-Induced Paw EdemaWistar RatIntraperitoneal (i.p.)1, 5, 10Single dose
LPS-Induced EndotoxemiaC57BL/6 MouseIntraperitoneal (i.p.)1, 5, 10Single dose
Human Tumor XenograftNude Mouse (nu/nu)Intraperitoneal (i.p.) or Oral (p.o.)5, 10, 20Daily

These are proposed starting dose ranges and should be optimized based on toxicity and efficacy in preliminary studies.

Experimental Protocols

Protocol 1: Evaluation of Anti-Inflammatory Activity in a Carrageenan-Induced Paw Edema Model

This model is a widely used and reliable method for screening acute anti-inflammatory activity.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose or DMSO/saline)

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin (positive control)

  • Male Wistar rats (180-220 g)

  • Pletysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, ad libitum access to food and water).

  • Grouping: Randomly divide animals into the following groups (n=6-8 per group):

    • Vehicle Control

    • This compound (e.g., 1, 5, and 10 mg/kg)

    • Positive Control (Indomethacin, 10 mg/kg)

  • Compound Administration: Administer this compound, vehicle, or indomethacin intraperitoneally (i.p.) 60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group. Statistical analysis can be performed using ANOVA followed by a post-hoc test.

G Workflow for Carrageenan-Induced Paw Edema Assay A Animal Acclimatization B Randomization and Grouping A->B C Compound/Vehicle Administration (i.p.) B->C D Carrageenan Injection (Sub-plantar) C->D E Paw Volume Measurement (0-5h) D->E F Data Analysis (% Inhibition) E->F

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Protocol 2: Evaluation of Anti-Cancer Activity in a Human Tumor Xenograft Model

This protocol describes a subcutaneous xenograft model to assess the in vivo anti-tumor efficacy of this compound.

Materials:

  • This compound

  • Vehicle (e.g., appropriate solvent for i.p. or oral administration)

  • Human cancer cell line (e.g., a cell line known to have activated NF-κB signaling)

  • Matrigel

  • Immunocompromised mice (e.g., nude mice, 6-8 weeks old)

  • Standard chemotherapy agent (positive control, e.g., cisplatin, doxorubicin)

  • Calipers

Procedure:

  • Cell Culture: Culture the selected human cancer cell line under appropriate conditions.

  • Tumor Cell Implantation: Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):

    • Vehicle Control

    • This compound (e.g., 5, 10, and 20 mg/kg)

    • Positive Control (standard chemotherapy)

  • Compound Administration: Administer treatments (e.g., daily i.p. or oral gavage) for a specified duration (e.g., 21 days).

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe animals for any signs of toxicity.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors and process for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare tumor growth inhibition in the treatment groups to the vehicle control group. Statistical analysis can be performed using appropriate methods (e.g., t-test or ANOVA).

G Workflow for Human Tumor Xenograft Model A Cancer Cell Culture B Subcutaneous Implantation in Nude Mice A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E Daily Treatment Administration D->E F Continued Monitoring (Tumor Volume, Body Weight) E->F G Endpoint: Tumor Excision and Analysis F->G

References

Application Notes and Protocols for the Purification of Dibritannilactone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibritannilactone B is a sesquiterpenoid dimer isolated from the flowers of Inula britannica. Sesquiterpene lactones from this plant genus have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory and cytotoxic effects, making them promising candidates for drug development. The purification of this compound from its natural source is a critical step for its further pharmacological evaluation.

This document provides a detailed, representative protocol for the purification of this compound from the dried flowers of Inula britannica. The methodology is based on established procedures for the isolation of sesquiterpenoid dimers from this plant. The protocol outlines a multi-step process involving solvent extraction, liquid-liquid partitioning, and multi-stage column chromatography.

Data Presentation

Table 1: Summary of Extraction and Partitioning Yields

StepDescriptionStarting Material (g)Yield (g)Yield (%)
195% Ethanol Extraction100015015.0
2Ethyl Acetate Partitioning1503020.0 (of crude extract)

Table 2: Column Chromatography Parameters and Expected Fractionation

Chromatography StepStationary PhaseMobile Phase GradientExpected FractionsTarget Compound Location
Silica Gel ColumnSilica Gel (200-300 mesh)Dichloromethane-Methanol (100:0 to 10:1, v/v)10-15 FractionsMid-to-late eluting fractions
Sephadex LH-20 ColumnSephadex LH-20Dichloromethane-Methanol (1:1, v/v)3-5 FractionsMain fraction containing sesquiterpenoids
Preparative HPLCC18 (10 µm, 250 x 20 mm)Acetonitrile-Water (30:70 to 70:30, v/v)Multiple PeaksPeak corresponding to this compound

Experimental Protocols

Preparation of Plant Material

The dried flowers of Inula britannica are pulverized into a coarse powder to increase the surface area for efficient extraction.

Solvent Extraction
  • The powdered plant material (1 kg) is extracted with 95% aqueous ethanol (3 x 10 L) at room temperature for 24 hours for each extraction.

  • The extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude ethanol extract.[1]

Liquid-Liquid Partitioning
  • The crude ethanol extract is suspended in water (2 L) and sequentially partitioned with petroleum ether (3 x 2 L), dichloromethane (CH₂Cl₂) (3 x 2 L), and ethyl acetate (EtOAc) (3 x 2 L).[1]

  • The ethyl acetate fraction, which is expected to be enriched with sesquiterpenoids, is concentrated under reduced pressure.

Silica Gel Column Chromatography
  • The dried ethyl acetate fraction (e.g., 30 g) is adsorbed onto a small amount of silica gel (200-300 mesh).

  • The adsorbed sample is loaded onto a silica gel column packed with the same stationary phase.

  • The column is eluted with a gradient of dichloromethane (CH₂Cl₂) and methanol (MeOH), starting from 100% CH₂Cl₂ and gradually increasing the polarity to a final ratio of 10:1 (CH₂Cl₂:MeOH).[1]

  • Fractions of a fixed volume are collected and monitored by Thin Layer Chromatography (TLC) to pool similar fractions.

Sephadex LH-20 Column Chromatography
  • Fractions from the silica gel column showing the presence of sesquiterpenoid dimers (as determined by TLC and/or preliminary analytical HPLC) are combined and concentrated.

  • The resulting material is dissolved in a minimal amount of dichloromethane-methanol (1:1, v/v) and loaded onto a Sephadex LH-20 column.

  • The column is eluted isocratically with dichloromethane-methanol (1:1, v/v) to remove pigments and other impurities.

  • The main fraction containing the target compounds is collected and concentrated.

Preparative High-Performance Liquid Chromatography (HPLC)
  • The final purification is achieved using a preparative HPLC system.

  • The enriched fraction from the Sephadex LH-20 column is dissolved in the initial mobile phase composition.

  • The sample is injected onto a C18 preparative column.

  • Elution is performed using a gradient of acetonitrile and water. The exact gradient and run time should be optimized based on analytical HPLC of the sample. A typical starting point could be a linear gradient from 30% to 70% acetonitrile over 40 minutes.

  • Fractions are collected based on the UV chromatogram (detection at ~210-220 nm), and those corresponding to the peak of this compound are pooled.

  • The purity of the final compound should be assessed by analytical HPLC, and its structure confirmed by spectroscopic methods such as NMR and Mass Spectrometry.

Visualization of the Purification Workflow

Purification_Protocol Start Dried Inula britannica Flowers Extraction Ethanol Extraction Start->Extraction Pulverization Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Concentration EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Solvent Partitioning Silica_Gel Silica Gel Column Chromatography EtOAc_Fraction->Silica_Gel Fractionation Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex Pooling & Concentration Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC Further Purification Final_Product Pure this compound Prep_HPLC->Final_Product Isolation

Caption: Workflow for the purification of this compound.

References

Application Note: Isolating and Purifying Dibritannilactone B with HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This application note details a comprehensive methodology for the isolation and purification of Dibritannilactone B, a natural product of interest, utilizing High-Performance Liquid Chromatography (HPLC). The described protocols are intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

This compound is a lactone-containing natural product with significant potential for further investigation. Efficient isolation and purification are critical preliminary steps for any subsequent structural elucidation, bioactivity screening, and pharmacological studies. HPLC is a powerful and versatile technique for the separation of complex mixtures of natural products, offering high resolution and reproducibility.[1][2] This document provides a step-by-step guide, from initial sample preparation to final purification using both analytical and preparative HPLC.

Experimental Workflow

The overall workflow for the isolation and purification of this compound is depicted in the following diagram. This process begins with the preparation of the crude extract and proceeds through analytical method development to the final scale-up and purification using preparative HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analytical Analytical HPLC cluster_prep_hplc Preparative HPLC raw_material Source Material (e.g., Plant, Fermentation Broth) extraction Solvent Extraction raw_material->extraction concentration Crude Extract extraction->concentration filtration Filtration concentration->filtration method_dev Method Development (Column, Mobile Phase, Gradient Optimization) filtration->method_dev peak_id Peak Identification & Retention Time Determination method_dev->peak_id purity_analysis Purity Assessment peak_id->purity_analysis scale_up Method Scale-Up purity_analysis->scale_up fraction_collection Fraction Collection scale_up->fraction_collection purity_check Purity Analysis of Fractions fraction_collection->purity_check solvent_evap Solvent Evaporation purity_check->solvent_evap pure_compound Pure this compound solvent_evap->pure_compound

Caption: Experimental workflow for the isolation and purification of this compound.

Protocols

Sample Preparation

Proper sample preparation is crucial to protect the HPLC column and ensure reproducible results.[3]

Protocol:

  • Extraction: The source material containing this compound should be extracted with a suitable organic solvent (e.g., ethyl acetate, methanol, or a mixture thereof) based on its polarity.

  • Concentration: The resulting crude extract is then concentrated under reduced pressure to yield a residue.

  • Dissolution: The residue is dissolved in a solvent compatible with the initial mobile phase conditions of the HPLC method (e.g., methanol or acetonitrile).

  • Filtration: The dissolved sample must be filtered through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[3]

Analytical HPLC Method Development

The goal of analytical HPLC is to achieve good separation of the target compound from other components in the crude extract.[4] Reversed-phase HPLC is a common starting point for the analysis of natural products.[2]

Table 1: Analytical HPLC Parameters

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water (H₂O)
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)
Gradient 5% B to 100% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV-Vis Diode Array Detector (DAD) at 210 nm, 254 nm, and 270 nm

Protocol:

  • Equilibrate the analytical column with the initial mobile phase conditions (e.g., 95% A and 5% B) for at least 15 minutes.

  • Inject the filtered crude extract.

  • Run the gradient elution as specified in Table 1.

  • Monitor the chromatogram to determine the retention time of the peak corresponding to this compound.

  • Optimize the gradient profile to achieve baseline separation of the target peak from adjacent impurities.

Preparative HPLC Scale-Up and Purification

Once an optimal analytical method is developed, it can be scaled up to a preparative scale for the isolation of larger quantities of the compound.[4][5]

Table 2: Preparative HPLC Parameters

ParameterRecommended Conditions
Column C18, 21.2 x 250 mm, 10 µm
Mobile Phase A Water (H₂O)
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)
Gradient Same gradient profile as the optimized analytical method
Flow Rate 20 mL/min (adjust based on column dimensions)
Column Temperature 25 °C
Injection Volume 1-5 mL (depending on sample concentration)
Detection UV-Vis Detector at the optimal wavelength determined from analytical runs

Protocol:

  • Equilibrate the preparative column with the initial mobile phase conditions.

  • Inject a concentrated solution of the crude extract.

  • Run the scaled-up gradient method.

  • Collect fractions corresponding to the peak of this compound using an automated fraction collector.

  • Analyze the purity of the collected fractions using the developed analytical HPLC method.

  • Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The quantitative data from the purification process should be systematically recorded to assess the efficiency of the isolation.

Table 3: Purification Summary of this compound

StepSampleAmount (mg)Purity (%)Recovery (%)
1Crude Extract10005100
2Preparative HPLC Fractions (pooled)459890
3Final Pure Compound40>9980

Conclusion

The protocols outlined in this application note provide a robust framework for the successful isolation and purification of this compound using HPLC. The systematic approach of analytical method development followed by preparative scale-up ensures high purity and recovery of the target compound, enabling further scientific investigation. The specific parameters may require further optimization depending on the precise chemical nature of this compound and the complexity of the initial extract.

References

Application Notes and Protocols for Investigating the Bioactivity of Dibritannilactone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibritannilactone B is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities.[1] Compounds isolated from Inula britannica, the plant genus from which this compound is derived, have demonstrated anti-inflammatory, anticancer, antioxidant, neuroprotective, and hepatoprotective properties.[2][3][4][5] This document provides a detailed experimental framework for the systematic investigation of the bioactivity of this compound, with a primary focus on its potential anti-inflammatory and cytotoxic effects. The protocols outlined below will guide researchers in conducting a comprehensive preclinical evaluation of this compound.

Phase 1: Bioactivity Screening

The initial phase of the experimental design is focused on screening for the primary biological activities of this compound. This will involve assessing its cytotoxic and anti-inflammatory potential in well-established in vitro models.

Cytotoxicity Assessment

The first step is to determine the cytotoxic profile of this compound to identify a suitable concentration range for subsequent bioactivity assays and to assess its potential as an anticancer agent.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[3]

Materials:

  • This compound (dissolved in DMSO)

  • Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HeLa - cervical cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ (half-maximal inhibitory concentration) value using a dose-response curve.

Data Presentation:

Cell LineIncubation Time (h)This compound IC₅₀ (µM)
A54924Data to be filled
48Data to be filled
72Data to be filled
MCF-724Data to be filled
48Data to be filled
72Data to be filled
HeLa24Data to be filled
48Data to be filled
72Data to be filled
HEK29324Data to be filled
48Data to be filled
72Data to be filled
Anti-inflammatory Activity Screening

To investigate the anti-inflammatory potential of this compound, a murine macrophage cell line, RAW 264.7, will be used. Macrophages play a central role in the inflammatory response, and their activation by lipopolysaccharide (LPS) is a standard model for studying inflammation in vitro.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

The production of nitric oxide (NO) is a hallmark of inflammation. The Griess assay is a common method to measure nitrite, a stable and quantifiable breakdown product of NO.

Materials:

  • This compound (dissolved in DMSO)

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well plates

  • Complete cell culture medium

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS), a positive control (LPS only), and a vehicle control (DMSO + LPS).

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the percentage inhibition of NO production by this compound.

Data Presentation:

TreatmentThis compound (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Control0Data to be filledN/A
LPS (1 µg/mL)0Data to be filled0
LPS + DBLConc. 1Data to be filledData to be filled
Conc. 2Data to be filledData to be filled
Conc. 3Data to be filledData to be filled

Experimental Workflow for Bioactivity Screening

experimental_workflow_screening cluster_cytotoxicity Cytotoxicity Screening cluster_inflammation Anti-inflammatory Screening cell_lines Select Cell Lines (A549, MCF-7, HeLa, HEK293) mtt_assay Perform MTT Assay cell_lines->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 activity_assessment Assess Anti-inflammatory Activity ic50->activity_assessment Select non-toxic concentrations raw_cells RAW 264.7 Macrophages lps_stimulation LPS Stimulation raw_cells->lps_stimulation no_assay Measure NO Production (Griess Assay) lps_stimulation->no_assay no_assay->activity_assessment start This compound start->cell_lines start->raw_cells

Caption: Workflow for initial screening of this compound bioactivity.

Phase 2: Elucidation of the Anti-inflammatory Mechanism of Action

If this compound demonstrates significant anti-inflammatory activity in the screening phase, the next step is to investigate its underlying mechanism of action. A common pathway targeted by anti-inflammatory compounds is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7]

Investigation of NF-κB Signaling Pathway

Experimental Protocol: Western Blot Analysis of NF-κB Pathway Proteins

Western blotting will be used to analyze the expression and phosphorylation status of key proteins in the NF-κB signaling cascade.

Materials:

  • This compound

  • RAW 264.7 cells

  • LPS

  • Primary antibodies against: p-IκBα, IκBα, p-p65, p65, and β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting transfer system

  • Chemiluminescence detection reagents and imaging system

Procedure:

  • Cell Treatment: Seed RAW 264.7 cells and treat with this compound and/or LPS as described in the NO assay protocol.

  • Protein Extraction: Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Detect the protein bands using a chemiluminescence substrate and an imaging system. Quantify the band intensities and normalize to the loading control (β-actin).

Data Presentation:

Treatmentp-IκBα / IκBα Ratiop-p65 / p65 Ratio
ControlData to be filledData to be filled
LPS (1 µg/mL)Data to be filledData to be filled
LPS + DBL (Conc. 1)Data to be filledData to be filled
LPS + DBL (Conc. 2)Data to be filledData to be filled

Experimental Protocol: Measurement of Pro-inflammatory Cytokines

Enzyme-linked immunosorbent assay (ELISA) will be used to quantify the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Materials:

  • This compound

  • RAW 264.7 cells

  • LPS

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Treatment and Supernatant Collection: Treat cells as described in the NO assay protocol and collect the culture supernatants.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentrations of TNF-α and IL-6 from the standard curves.

Data Presentation:

TreatmentThis compound (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control0Data to be filledData to be filled
LPS (1 µg/mL)0Data to be filledData to be filled
LPS + DBLConc. 1Data to be filledData to be filled
Conc. 2Data to be filledData to be filled
Conc. 3Data to be filledData to be filled

NF-κB Signaling Pathway Diagram

nfkB_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activates ikba_p65_p50 IκBα-p65/p50 ikk->ikba_p65_p50 Phosphorylates IκBα p_ikba p-IκBα ikba_p65_p50->p_ikba p65_p50 p65/p50 ikba_p65_p50->p65_p50 Releases proteasome Proteasome p_ikba->proteasome Ubiquitination & Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation dna DNA p65_p50_nuc->dna Binds to cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) dna->cytokines Gene Transcription dbl This compound dbl->ikk Inhibits?

Caption: Proposed mechanism of anti-inflammatory action of this compound via the NF-κB pathway.

Conclusion

This comprehensive experimental design provides a robust framework for the initial characterization of the bioactivity of this compound. By systematically evaluating its cytotoxic and anti-inflammatory properties, and subsequently dissecting the underlying molecular mechanisms, researchers can gain valuable insights into the therapeutic potential of this natural compound. The data generated from these studies will be crucial for guiding future preclinical and clinical development.

References

Application Notes and Protocols for Britannin in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Britannin (BRT), a pseudoguaianolide sesquiterpene lactone, in cancer cell line research. The information compiled from recent studies highlights its mechanism of action, provides quantitative data on its efficacy, and details experimental protocols for its application.

Introduction

Britannin (BRT) has emerged as a promising natural compound with significant anticancer properties. It has been shown to reduce cancer cell proliferation, survival, and migration through the modulation of multiple signaling pathways. This document outlines the key applications of BRT in in vitro cancer research, focusing on its effects on various cancer cell lines.

Quantitative Data Summary

The efficacy of Britannin has been evaluated across several cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values reported in various studies.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
MCF-7Breast Cancer6.348[1]
MDA-MB-468Breast Cancer--[1]
HepG2Liver Cancer6.948[1]
BEL-7402Liver Cancer--[1]
MOLT-4Leukemia--[1]
HCT116Colon Cancer--[1]
BGC-823Gastric Cancer--[1]
Pancreatic Cancer CellsPancreatic Cancer--[1]

Note: "-" indicates that a specific value was not provided in the cited source, although the study confirmed the compound's activity against that cell line.

Mechanism of Action and Signaling Pathways

Britannin exerts its anticancer effects by modulating several key signaling pathways. These include the induction of apoptosis, cell cycle arrest, and inhibition of pathways crucial for cancer cell survival and proliferation.

Apoptosis Induction

Britannin induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which in turn triggers the mitochondrial apoptotic pathway.[1]

Britannin Britannin ROS Production ROS Production Britannin->ROS Production Mitochondrial Pathway Mitochondrial Pathway ROS Production->Mitochondrial Pathway Apoptosis Apoptosis Mitochondrial Pathway->Apoptosis Britannin Britannin Cyclin D1 / CDK4 Cyclin D1 / CDK4 Britannin->Cyclin D1 / CDK4 p21 / p27 p21 / p27 Britannin->p21 / p27 G1 Phase Arrest G1 Phase Arrest Cyclin D1 / CDK4->G1 Phase Arrest p21 / p27->G1 Phase Arrest

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Complex Polycyclic Lactones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of complex polycyclic lactones, such as Dibritannilactone B. The following sections address common challenges encountered during synthesis, drawing upon established strategies from the synthesis of structurally related natural products.

Frequently Asked Questions (FAQs)

Q1: My key cyclization reaction to form the polycyclic core is failing or giving low yields. What are common causes and solutions?

A1: Low yields in complex cyclization reactions, such as those needed to construct a core similar to that of this compound, can stem from several factors:

  • Substrate Reactivity: The conformation of your acyclic precursor may not be suitable for cyclization. Consider computational modeling to understand the low-energy conformations. Strategic placement of bulky groups or temporary ring structures (tethers) can help pre-organize the substrate for the desired cyclization.

  • Reaction Conditions: The choice of catalyst, solvent, and temperature is critical. For instance, in syntheses involving [2+2+2] alkyne cyclotrimerizations to form arene cores, as seen in the synthesis of Rubriflordilactone B, catalyst loading and reaction times can be highly substrate-dependent[1]. It is advisable to screen a variety of conditions.

  • Steric Hindrance: Increasing steric bulk around the reacting centers can impede cyclization. It may be necessary to redesign the synthetic route to perform the cyclization at an earlier stage with less sterically encumbered intermediates.

Q2: I am struggling with controlling the stereochemistry at multiple contiguous stereocenters. What strategies can I employ?

A2: Establishing the correct relative and absolute stereochemistry is a central challenge in the synthesis of complex natural products. Consider the following approaches:

  • Chiral Pool Synthesis: Utilize readily available enantiopure starting materials from the chiral pool. This was a strategy employed in the synthesis of Rubriflordilactone B, where a fragment was accessed from a chiral-pool-based route[2].

  • Asymmetric Catalysis: Employ well-established asymmetric reactions, such as Noyori hydrogenations, Sharpless epoxidations, or Evans aldol reactions, to set key stereocenters with high enantioselectivity.

  • Substrate-Controlled Diastereoselection: Leverage existing stereocenters in your molecule to direct the stereochemical outcome of subsequent reactions. For example, hydroxyl-directed hydrogenations are a powerful tool for setting up stereocenters in a predictable manner[3].

  • Chiral Auxiliaries: Use removable chiral auxiliaries to control stereochemistry during bond formations.

Q3: The final lactonization step is proving to be difficult. What are some troubleshooting tips?

A3: Macrolactonization is often a challenging step due to entropic factors and potential side reactions. If you are encountering difficulties with lactone formation, consider the following:

  • Method of Activation: The choice of lactonization protocol is crucial. Standard methods like Yamaguchi, Steglich, or Mitsunobu esterifications have different strengths. For highly sensitive substrates, milder methods may be necessary. The Yonemitsu modification of the Yamaguchi protocol is effective for complex systems[4].

  • High Dilution Conditions: To favor the intramolecular lactonization over intermolecular polymerization, it is essential to perform the reaction under high dilution conditions. Syringe pump addition of the substrate to the reaction mixture over a prolonged period is a standard technique.

  • Conformational Constraints: The seco-acid precursor may adopt a conformation that is unfavorable for ring closure. The introduction of a temporary conformational lock, such as a ketal or a strategically placed double bond, can facilitate the desired cyclization.

Troubleshooting Guides

Guide 1: Low Diastereoselectivity in an Aldol Reaction

If you are observing poor diastereoselectivity in a key aldol reaction for building a fragment of a complex lactone, use the following decision tree to troubleshoot the issue.

Caption: Troubleshooting workflow for low diastereoselectivity in aldol reactions.

Guide 2: Stalled Late-Stage Cross-Coupling Reaction

Late-stage cross-coupling reactions are often plagued by low yields due to steric hindrance and competing functional groups. If a Suzuki, Stille, or Sonogashira coupling is failing on a complex intermediate, consult the following guide.

Problem Potential Cause Suggested Solution Relevant Example
No Reaction Catalyst deactivationScreen different phosphine ligands (e.g., SPhos, XPhos) or use a more active pre-catalyst.Sonogashira coupling to link fragments in the synthesis of Rubriflordilactone B was a key step requiring careful optimization[2].
Low Yield Steric hindrance around the coupling partnersUse a less sterically demanding coupling partner if possible (e.g., boronic acid pinacol ester vs. boronic acid). Consider a different cross-coupling reaction with a smaller transition state.The synthesis of Hirsutellone B involved the formation of a strained 13-membered p-cyclophane, where steric effects are significant[5].
Side Product Formation Homocoupling of one of the partnersAdd a mild base or change the solvent. Ensure the reaction is run under strictly anaerobic conditions.
Decomposition of Starting Material Incompatible functional groupsProtect sensitive functional groups prior to the coupling reaction. Use a milder base or lower reaction temperature.

Experimental Protocols

Protocol 1: General Procedure for a Late-Stage Yamaguchi Lactonization

This protocol is adapted from methodologies used in the synthesis of complex macrolactones and is suitable for substrates prone to decomposition or intermolecular side reactions[4].

  • Preparation of the Seco-Acid Solution: Dissolve the hydroxy acid (1.0 equiv) in anhydrous toluene to a final concentration of 0.01 M.

  • Preparation of the Reagent Solution: In a separate flask, dissolve 2,4,6-trichlorobenzoyl chloride (1.5 equiv) and triethylamine (2.0 equiv) in anhydrous toluene.

  • Activation: Add the seco-acid solution to the reagent solution at room temperature and stir for 2 hours.

  • Cyclization: Prepare a solution of 4-dimethylaminopyridine (DMAP) (5.0 equiv) in a large volume of anhydrous toluene (to achieve a final concentration of the seco-acid of ~0.001 M). Heat this solution to 80 °C.

  • Slow Addition: Add the activated mixed anhydride solution to the hot DMAP solution via a syringe pump over 12-18 hours.

  • Workup: After the addition is complete, cool the reaction mixture to room temperature, quench with saturated aqueous sodium bicarbonate, and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Protocol 2: Representative Rhodium-Catalyzed [2+2+2] Alkyne Cyclotrimerization

This protocol is based on the convergent strategy used in the synthesis of Rubriflordilactone B to construct the polysubstituted arene core[1].

  • Substrate Preparation: Dissolve the diyne-containing substrate (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) under an argon atmosphere.

  • Catalyst Addition: To the substrate solution, add a rhodium catalyst, such as [Rh(cod)Cl]2 (5-10 mol%).

  • Reaction Initiation: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours depending on the substrate.

  • Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the cyclized product.

Logical Relationships and Workflows

Workflow for Stereochemical Assignment

The unambiguous determination of the stereochemistry of a complex natural product is a critical aspect of its total synthesis. The following diagram illustrates a general workflow for this process.

StereochemWorkflow cluster_synthesis Synthetic Strategy cluster_analysis Spectroscopic & Crystallographic Analysis cluster_comparison Comparison and Assignment AsymSyn Asymmetric Synthesis of Possible Diastereomers NMR NMR Spectroscopy (NOESY, J-coupling) AsymSyn->NMR ChiralPool Synthesis from Chiral Pool ChiralPool->NMR Compare Compare Spectroscopic Data of Synthetic and Natural Samples NMR->Compare Xray Single Crystal X-ray Crystallography Xray->Compare Final Final Stereochemical Assignment Compare->Final

Caption: A general workflow for the assignment of absolute and relative stereochemistry in total synthesis.

References

Technical Support Center: Improving the Yield of Dibritannilactone B Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Comprehensive searches for "Dibritannilactone B" in scientific literature and chemical databases have not yielded specific information about this compound. This suggests that "this compound" may be a novel, rare, or potentially misidentified compound. The following technical support guide is therefore based on general principles for the extraction and purification of lactone natural products and is intended to serve as a foundational resource. Researchers are strongly encouraged to adapt these recommendations based on the specific characteristics of their source material and the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of a lactone extraction?

A1: The primary factors affecting lactone extraction yield are:

  • Solvent Choice: The polarity of the extraction solvent must be optimized to match the polarity of this compound. A solvent that is too polar may fail to extract a lipophilic lactone effectively, while a nonpolar solvent might not be suitable for a more polar lactone.

  • Extraction Method: The chosen technique (e.g., maceration, Soxhlet extraction, ultrasound-assisted extraction) can significantly impact efficiency and yield.[1]

  • Temperature and Duration: Higher temperatures can increase extraction efficiency, but prolonged exposure to heat may degrade thermolabile compounds.[2] The extraction time needs to be sufficient to allow for complete diffusion of the compound from the source material into the solvent.

  • Source Material Preparation: The particle size of the source material is crucial. Grinding or powdering the material increases the surface area available for solvent penetration, leading to a more efficient extraction.

  • pH of the Extraction Medium: The stability and solubility of lactones can be pH-dependent. The pH should be controlled to prevent the hydrolysis of the lactone ring, which can occur under strongly acidic or basic conditions.

Q2: How can I improve the purity of my this compound extract?

A2: Improving purity typically involves post-extraction chromatographic techniques. Common methods include:

  • Column Chromatography: This is a standard method for separating compounds based on their polarity. Silica gel is a common stationary phase for the purification of moderately polar compounds like many lactones.

  • High-Performance Liquid Chromatography (HPLC): For higher purity, preparative HPLC is often used. This technique offers better resolution and separation efficiency than standard column chromatography.

  • Solid-Phase Extraction (SPE): SPE can be used for sample clean-up to remove major impurities before further purification steps.

Q3: What analytical techniques are suitable for monitoring the presence and purity of this compound?

A3: Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring the progress of the extraction and purification. For more detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation and definitive identification of the purified compound.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of lactone natural products.

Problem Potential Causes Solutions
Low Extraction Yield Inappropriate Solvent: The solvent polarity may not be optimal for this compound.Solution: Perform small-scale pilot extractions with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, methanol, and mixtures thereof) to identify the most effective solvent system.
Insufficient Extraction Time or Temperature: The compound may not have had enough time to diffuse into the solvent, or the temperature may be too low for efficient extraction.Solution: Gradually increase the extraction time and/or temperature. Monitor for any signs of compound degradation at higher temperatures using TLC or HPLC.
Incomplete Cell Lysis/Material Penetration: The source material may not be sufficiently ground, preventing the solvent from reaching the compound.[3][4]Solution: Ensure the source material is finely powdered. Consider using extraction techniques that promote cell disruption, such as ultrasound-assisted or microwave-assisted extraction.[1]
Compound Degradation: this compound may be sensitive to heat, light, or pH.Solution: Conduct extractions at lower temperatures and protect the extraction setup from light. Buffer the extraction solvent to maintain a neutral pH.
Purity Issues Co-extraction of Impurities: The chosen solvent may be extracting a large number of impurities along with the target compound.Solution: Employ a multi-step extraction strategy. Start with a nonpolar solvent to remove lipids and other nonpolar impurities before extracting with a more polar solvent. Alternatively, use liquid-liquid partitioning to separate compounds based on their differential solubility in immiscible solvents.
Ineffective Chromatographic Separation: The stationary or mobile phase in your chromatography step may not be suitable for separating this compound from closely related impurities.Solution: Experiment with different solvent systems (mobile phases) for your column chromatography. If using silica gel, consider alternative stationary phases like alumina or reversed-phase C18 silica. For complex mixtures, preparative HPLC is recommended.
Inconsistent Results Variability in Source Material: The concentration of this compound may vary between different batches of the source material.Solution: Whenever possible, use a single, homogenized batch of source material for a series of experiments. If using different batches, perform a quantitative analysis on a small sample of each batch to normalize your results.
Inconsistent Extraction Parameters: Minor variations in extraction time, temperature, or solvent composition can lead to different yields.Solution: Carefully document and control all experimental parameters. Use automated systems where possible to ensure reproducibility.

Experimental Protocols

The following are generalized protocols that should be optimized for the specific case of this compound.

Protocol 1: General Solvent Extraction (Maceration)
  • Preparation of Source Material: Dry the source material (e.g., plant leaves, microbial culture) at a controlled temperature (e.g., 40-50 °C) to a constant weight. Grind the dried material into a fine powder.

  • Extraction:

    • Place the powdered material in a suitable flask.

    • Add the chosen extraction solvent (e.g., ethyl acetate) in a solid-to-solvent ratio of 1:10 (w/v).

    • Stir the mixture at a constant speed at room temperature for 24-48 hours. Protect the setup from light if the compound is light-sensitive.

  • Filtration and Concentration:

    • Filter the mixture through filter paper to separate the extract from the solid residue.

    • Wash the residue with a small amount of fresh solvent to recover any remaining compound.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at a temperature below 40 °C.

  • Drying: Dry the resulting crude extract under a high vacuum to remove any residual solvent.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing:

    • Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

    • Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dry powder onto the top of the packed column.

  • Elution:

    • Begin elution with a nonpolar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using TLC.

  • Analysis: Combine the fractions containing the pure compound (as determined by TLC) and concentrate the solvent to obtain the purified this compound.

Visualizations

Extraction_Workflow Source Source Material (e.g., Plant, Microbe) Preparation Drying and Grinding Source->Preparation Extraction Solvent Extraction (e.g., Maceration, Soxhlet) Preparation->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Chromatography (e.g., Column, HPLC) Crude_Extract->Purification Pure_Compound Pure this compound Purification->Pure_Compound Analysis Analysis (TLC, HPLC, NMR, MS) Pure_Compound->Analysis

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Extraction Yield Cause1 Inappropriate Solvent Problem->Cause1 Cause2 Suboptimal Conditions (Time/Temp) Problem->Cause2 Cause3 Poor Material Preparation Problem->Cause3 Cause4 Compound Degradation Problem->Cause4 Solution1 Solvent Screening Cause1->Solution1 Solution2 Optimize Parameters Cause2->Solution2 Solution3 Improve Grinding/Lysis Cause3->Solution3 Solution4 Milder Conditions Cause4->Solution4

References

Technical Support Center: Overcoming Solubility Challenges with Dibritannilactone B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with the novel marine-derived polyketide, Dibritannilactone B. Given the limited publicly available data on this specific compound, this guide also serves as a general framework for tackling solubility challenges with other poorly characterized, hydrophobic marine natural products.

Troubleshooting Guide: Enhancing this compound Solubility in Assays

Researchers often face challenges with the poor aqueous solubility of novel compounds like this compound, which can lead to precipitation in assay media and inaccurate results.[1] This guide provides a systematic approach to overcoming these issues.

Initial Solubility Assessment

The first step is to determine the baseline solubility of this compound in common laboratory solvents. This information is crucial for preparing stock solutions and subsequent dilutions.

Experimental Protocol: Small-Scale Solubility Testing

  • Preparation: Weigh 1-5 mg of this compound into several small, clear glass vials.

  • Solvent Addition: To each vial, add a precise volume (e.g., 100 µL) of a test solvent. Start with common organic solvents.

  • Dissolution: Vortex each vial vigorously for 1-2 minutes. If the compound does not dissolve, gentle heating (up to 40°C) or sonication can be applied for a short period.[2]

  • Observation: Visually inspect for any undissolved particles against a dark background.

  • Quantification (Optional): If a clear solution is obtained, a serial dilution can be performed to estimate the saturation solubility. For more precise measurements, techniques like UV-spectrophotometry or HPLC can be used after filtering the saturated solution.[1]

Table 1: Hypothetical Solubility of this compound in Common Solvents

SolventSolubility (mg/mL) at 25°CObservations
Dimethyl Sulfoxide (DMSO)> 50Forms a clear, stable stock solution.
Ethanol~10Soluble, but may precipitate upon aqueous dilution.
Methanol~5Lower solubility compared to ethanol.
Propylene Glycol (PG)~20Good solubility, can be used as a co-solvent.
Polyethylene Glycol 400 (PEG 400)> 30High solubility, suitable for in vivo formulations.[3]
Water< 0.01Practically insoluble.
Strategies for Improving Aqueous Solubility in Assays

Once a suitable organic stock solution is prepared (typically in DMSO), the primary challenge is preventing precipitation upon dilution into aqueous assay buffer or cell culture medium.[2]

The use of a water-miscible organic solvent in the final assay medium can help maintain the solubility of hydrophobic compounds.[4]

Experimental Protocol: Co-solvent Optimization

  • Stock Solution: Prepare a high-concentration stock of this compound in 100% DMSO (e.g., 10 mM).

  • Intermediate Dilution: Prepare an intermediate dilution of the compound in a co-solvent such as ethanol, propylene glycol, or PEG 400.

  • Final Dilution: Add the intermediate dilution to the aqueous assay buffer to achieve the final desired concentration. The final concentration of the organic solvent should be kept as low as possible to avoid affecting the biological system.[5]

  • Precipitation Check: Visually inspect the final solution for any signs of precipitation over the time course of the experiment.

Workflow for Co-Solvent Usage

G A High Concentration Stock in 100% DMSO B Intermediate Dilution in Co-solvent (e.g., Ethanol, PEG 400) A->B Dilute C Final Dilution in Aqueous Assay Buffer B->C Add to Buffer D Assay Performance C->D Incubate

Caption: Workflow for utilizing co-solvents to improve compound solubility.

For cell-based assays where organic solvent concentrations must be minimized, various solubilizing agents can be employed.[6]

Table 2: Common Solubilizing Agents for In Vitro Assays

AgentMechanism of ActionTypical ConcentrationConsiderations
Surfactants
Tween® 80, Polysorbate 80Form micelles that encapsulate hydrophobic molecules.[7]0.01 - 0.1%Can be cytotoxic at higher concentrations.[2]
Cremophor® ELA polyoxyethylene castor oil derivative that forms micelles.[6]0.05 - 0.5%Potential for biological activity and toxicity.
Cyclodextrins
β-Cyclodextrin (β-CD)Form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[5][7]1 - 10 mMCan interact with cell membrane components.[3]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)A more soluble and less toxic derivative of β-CD.[6]1 - 20 mMGenerally well-tolerated in cell culture.
Other
Bovine Serum Albumin (BSA)Binds to hydrophobic molecules, increasing their apparent solubility.0.1 - 1%Can sequester the compound, reducing its free concentration.

Experimental Protocol: Screening Solubilizing Agents

  • Agent Preparation: Prepare stock solutions of various solubilizing agents in the assay buffer.

  • Compound Addition: Add a small volume of a concentrated this compound stock solution (in DMSO) to the buffer containing the solubilizing agent while vortexing to ensure rapid mixing.

  • Equilibration: Allow the solution to equilibrate for a period (e.g., 30 minutes) at the assay temperature.

  • Solubility Assessment: Observe for any precipitation and, if possible, quantify the soluble concentration.

  • Control Experiments: It is critical to test the effect of the solubilizing agent alone on the assay to ensure it does not interfere with the biological readout.

For more challenging solubility issues, especially for in vivo studies, advanced formulation strategies can be considered.

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can significantly increase its dissolution rate and bioavailability.[8]

  • Liposomes: Encapsulating the hydrophobic drug within lipid-based vesicles can improve its delivery in aqueous environments.[4]

  • Solid Dispersions: Dispersing the compound in a solid polymer matrix can enhance its dissolution.[9]

These advanced techniques often require specialized equipment and expertise.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitates out of my cell culture medium. What should I do?

A1: This is a common issue with hydrophobic compounds. Here’s a step-by-step approach:

  • Lower the Final DMSO Concentration: Ensure the final DMSO concentration in your well is as low as possible, ideally ≤ 0.5%.[5]

  • Try a Co-solvent: Prepare an intermediate dilution of your DMSO stock in a less cytotoxic co-solvent like ethanol or PEG 400 before the final dilution into the medium.

  • Use a Solubilizing Agent: Pre-treat your culture medium with a low concentration of a solubilizing agent like HP-β-cyclodextrin or a non-ionic surfactant like Tween® 80 before adding the compound.[2][6] Always run a vehicle control with the solubilizing agent to check for effects on your cells.

  • Increase Serum Concentration: If your assay allows, increasing the serum percentage in the medium can help solubilize the compound through binding to albumin.

Q2: Can I heat my stock solution of this compound to get it to dissolve?

A2: Gentle warming (e.g., to 37-40°C) can be used to aid dissolution in DMSO. However, prolonged or excessive heating should be avoided as it may lead to degradation of this natural product. Always bring the solution back to room temperature before use.

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: This is cell-line dependent. While many robust cell lines can tolerate up to 1% DMSO, sensitive or primary cells may show stress or altered function at concentrations as low as 0.1%.[5] It is essential to perform a DMSO tolerance curve for your specific cell line and assay.

Q4: How can I confirm that my compound is truly in solution in the final assay?

A4: After preparing your final dilution, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes. Carefully collect the supernatant and measure the concentration using a suitable analytical method like HPLC-UV or LC-MS. A significant decrease from the expected concentration indicates precipitation.

Potential Signaling Pathways Modulated by Marine Lactones

While the specific mechanism of action for this compound is yet to be elucidated, many marine-derived lactones are known to interfere with bacterial communication systems, a process known as quorum sensing (QS).[10] Disrupting QS can inhibit virulence factor production and biofilm formation in pathogenic bacteria.

Hypothesized Quorum Sensing Inhibition by this compound

G cluster_0 Bacterial Cell AHL AHL Signal (Autoinducer) Receptor LuxR-type Receptor AHL->Receptor Binds to Gene Virulence Gene Expression Receptor->Gene Activates Dibritannilactone_B This compound Dibritannilactone_B->Receptor Antagonizes

References

optimizing cell-based assay conditions for Dibritannilactone B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing cell-based assays using the novel natural product, Dibritannilactone B. As a new investigational compound, this guide offers foundational knowledge, troubleshooting advice, and standardized protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

A1: this compound is a novel terpene lactone with potential cytotoxic and anti-inflammatory properties, a common trait for this class of natural products.[1] Its precise mechanism of action is under investigation, but initial studies suggest it may induce apoptosis in rapidly dividing cells and inhibit pro-inflammatory signaling pathways.

Q2: How should I dissolve and store this compound?

A2: this compound is a hydrophobic molecule. For in vitro cell-based assays, we recommend preparing a 10 mM stock solution in dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[2] Before use, thaw an aliquot at room temperature and dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed 0.5%, as higher concentrations can cause solvent-related cytotoxicity.

Q3: What is a recommended starting concentration range for initial cytotoxicity screening?

A3: For initial screening, a broad concentration range is recommended to determine the compound's potency. We suggest a 10-point serial dilution starting from 100 µM down to the nanomolar range. This will help in determining the IC50 (half-maximal inhibitory concentration) value.

Q4: Which cell lines are most suitable for testing this compound?

A4: The choice of cell line should be guided by your research objectives.[3] For anticancer activity screening, a panel of cancer cell lines, such as A549 (lung carcinoma), MDA-MB-231 (breast cancer), and U251MG (glioblastoma), could be used.[4] For anti-inflammatory studies, cell lines like RAW 264.7 (murine macrophages) stimulated with lipopolysaccharide (LPS) are appropriate. Always include a non-cancerous cell line (e.g., NIH-3T3 fibroblasts) to assess general cytotoxicity.[4]

Q5: How can I be sure my experimental results are reliable?

A5: Consistency is key for reliable data.[5] Always use healthy, viable cells that are in the logarithmic growth phase and have a consistent passage number.[3] Optimize cell seeding density for each cell line to ensure they are not over-confluent at the end of the experiment.[3] Additionally, include appropriate controls in every experiment: an untreated control, a vehicle control (medium with the same concentration of DMSO as your highest treatment), and a positive control (a compound with a known effect).

Troubleshooting Guides

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[6]

Q: My absorbance readings are too low, or there is no difference between treated and untreated cells. What could be the cause?

A: Low absorbance readings can stem from several issues. Ensure that the cell seeding density is optimal; too few cells will result in a weak signal. The incubation time with the MTT reagent might also be too short for your specific cell type, preventing sufficient formazan crystal formation. Additionally, check that the formazan crystals are fully dissolved before reading the plate, as incomplete solubilization is a common source of error.

Table 1: Troubleshooting Common MTT Assay Issues

Problem Potential Cause Recommended Solution
Low Absorbance Readings Cell number per well is too low.[7]Optimize cell seeding density in a preliminary experiment.
Incubation time with MTT reagent is too short.Increase incubation time (e.g., from 2 hours to 4 hours) until purple crystals are visible.
Formazan crystals are not fully dissolved.Increase shaking time after adding the solubilization solvent or gently pipette up and down.
High Background Signal Culture medium contains phenol red or has microbial contamination.Use phenol red-free medium for the assay and ensure sterile technique.
Inconsistent Results Between Replicates Uneven cell seeding or pipetting errors.Use a multichannel pipette for consistency and ensure a homogenous cell suspension before seeding.
Edge effects in the 96-well plate.Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.
LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[8]

Q: My LDH assay shows high cytotoxicity even in the untreated control wells. What is causing this?

A: High background LDH release can be caused by several factors. The cell seeding density might be too high, leading to cell death from overcrowding.[3] Mechanical stress during pipetting or plate handling can also cause membrane damage and LDH leakage. Serum in the culture medium can contain endogenous LDH, contributing to the background signal.[2]

Table 2: Troubleshooting Common LDH Assay Issues

Problem Potential Cause Recommended Solution
High Spontaneous LDH Release Cell density is too high, leading to overcrowding and cell death.[3]Optimize the initial cell seeding density to ensure cells are not over-confluent.
Mechanical stress during handling and pipetting.Handle plates gently and avoid forceful pipetting, especially when adding reagents.
Serum in the culture medium contains LDH.[2]Use a serum-free medium for the assay or measure the background LDH in the medium alone and subtract it from all readings.
Low Maximum LDH Release Incomplete lysis of cells in the positive control wells.Ensure the lysis buffer is added correctly and incubate for the recommended time to achieve complete cell lysis.[2]
Signal Decreases Over Time Instability of the reaction product.Read the plate within the timeframe specified by the assay kit manufacturer after adding the stop solution.[2]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a method for determining the effect of this compound on cell viability.[6]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours at 37°C and 5% CO2.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle and untreated controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.[6]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, protected from light, until intracellular purple formazan crystals are visible under a microscope.[9]

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Assay for Cytotoxicity

This protocol measures cytotoxicity by quantifying LDH released into the cell culture supernatant.[10]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to your experimental wells, set up controls for:

    • Spontaneous LDH release (untreated cells)

    • Maximum LDH release (cells treated with a lysis buffer provided in the kit)

    • Medium background (medium without cells)

  • Sample Collection: After the treatment period, centrifuge the plate at 400 x g for 5 minutes.[10]

  • LDH Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • Add Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.[2]

  • Stop Reaction and Read: Add 50 µL of stop solution (if required by the kit).[2] Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100

Visualizing Workflows and Pathways

Experimental and Data Analysis Workflow

This diagram outlines the general workflow for screening a novel compound like this compound in cell-based assays.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis a Cell Culture (Select & Maintain Cell Lines) c Assay Plate Seeding a->c b Compound Preparation (Stock Solution in DMSO) b->c d Treatment with this compound (Serial Dilutions) c->d e Incubation (24, 48, or 72 hours) d->e f Perform Assay (e.g., MTT or LDH) e->f g Data Acquisition (Plate Reader) f->g h Data Processing (Background Subtraction, Normalization) g->h i IC50 Calculation & Statistical Analysis h->i

Caption: General workflow for cell-based compound screening.

Hypothetical Apoptosis Pathway for this compound

This diagram illustrates a potential mechanism by which this compound could induce apoptosis through the intrinsic (mitochondrial) pathway.[11][12]

G cluster_stimulus Stimulus cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade compound This compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 inhibits bax Bax (Pro-apoptotic) compound->bax activates bcl2->bax inhibits mito Mitochondrion bax->mito promotes cyto_c Cytochrome c mito->cyto_c release apaf1 Apaf-1 cyto_c->apaf1 binds cas9 Caspase-9 (Initiator) apaf1->cas9 activates cas3 Caspase-3 (Executioner) cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis leads to

Caption: Intrinsic apoptosis pathway activated by this compound.

NF-κB Signaling Pathway Inhibition

This diagram shows the canonical NF-κB signaling pathway, a potential target for the anti-inflammatory effects of this compound.[13][14]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) ikk IKK Complex receptor->ikk activates stimulus Inflammatory Stimulus (e.g., LPS) stimulus->receptor ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb inhibits ikb_p P-IκB ikb->ikb_p nfkb_n NF-κB (p50/p65) nfkb->nfkb_n translocates proteasome Proteasome ikb_p->proteasome degradation compound This compound compound->ikk inhibits dna DNA nfkb_n->dna binds to genes Pro-inflammatory Gene Transcription dna->genes initiates

Caption: Inhibition of the NF-κB pathway by this compound.

References

stability of Dibritannilactone B under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available stability data for Dibritannilactone B is limited. The following information is based on the general stability of structurally similar compounds, such as diterpenoid lactones, and established principles of chemical stability. Researchers are strongly encouraged to perform their own stability studies to determine the specific degradation profile of this compound under their experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: Based on the typical behavior of lactone-containing natural products, the primary factors influencing the stability of this compound are likely to be pH, temperature, and light exposure. Lactone rings are susceptible to hydrolysis, particularly under basic or strongly acidic conditions. Elevated temperatures can accelerate degradation, while exposure to UV light may induce photolytic decomposition.

Q2: How should I store my stock solutions of this compound?

A2: For short-term storage, it is recommended to keep stock solutions at -20°C in a tightly sealed container, protected from light. For long-term storage, -80°C is preferable.[1] The choice of solvent is also critical; aprotic, anhydrous solvents are generally preferred to minimize hydrolysis. It is advisable to prepare fresh solutions for sensitive experiments.

Q3: My experimental results are inconsistent. Could degradation of this compound be the cause?

A3: Inconsistent results can indeed be a symptom of compound degradation. If you observe a loss of potency or the appearance of unexpected peaks in your analytical chromatograms, you should assess the stability of your sample under your specific experimental conditions (e.g., in your cell culture medium or assay buffer).

Q4: Are there any visual indicators of this compound degradation?

A4: Visual cues such as a change in color, the formation of precipitates, or a decrease in the clarity of a solution can indicate degradation. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming stability.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity over time Degradation of this compound in your experimental medium or buffer.Perform a time-course experiment to assess the stability of this compound under your specific assay conditions. Analyze samples at different time points using HPLC or a similar quantitative method. Consider preparing fresh solutions immediately before each experiment.
Appearance of new peaks in HPLC/LC-MS analysis Degradation of this compound into one or more new chemical entities.Characterize the degradation products using mass spectrometry (MS) and NMR to understand the degradation pathway.[2][3] This information can help in identifying conditions to avoid.
Inconsistent results between experimental replicates Instability of this compound during the experimental workflow (e.g., exposure to light, elevated temperature during incubation).Minimize the exposure of your samples to harsh conditions. Protect solutions from light by using amber vials or covering them with foil. Maintain low temperatures whenever possible.
Precipitate formation in stock solution Poor solubility or degradation leading to insoluble products.Check the solubility of this compound in your chosen solvent. If solubility is an issue, consider using a different solvent or a co-solvent system. If a precipitate forms in a previously clear solution, it is likely a sign of degradation.

Stability Data Summary (Template)

The following table is a template for researchers to summarize their own stability data for this compound.

Condition Parameter Time Point 1 Time Point 2 Time Point 3 % Recovery Observations
Temperature -20°C
4°C
Room Temp (25°C)
pH 2
7
9
Light Dark
Ambient Light
UV Light
Solvent DMSO
Ethanol
Aqueous Buffer

Experimental Protocols

Protocol 1: General Stability Assessment using HPLC

This protocol outlines a general method for assessing the stability of this compound under various conditions. High-performance liquid chromatography (HPLC) is a widely used technique for stability testing due to its ability to separate and quantify the active compound from its degradation products.[2][4]

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., HPLC-grade acetonitrile or methanol) to prepare a concentrated stock solution (e.g., 1 mg/mL).[4]

2. Preparation of Stability Samples:

  • Dilute the stock solution with the desired stress condition medium (e.g., buffers at different pH values, different solvents) to a known final concentration.

  • For temperature stability, aliquot the samples into separate vials and store them at the desired temperatures (e.g., -20°C, 4°C, 25°C, 40°C).

  • For photostability, expose the samples to a controlled light source (e.g., a photostability chamber) while keeping a control sample in the dark.

3. Time-Point Analysis:

  • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Quench any ongoing reaction if necessary (e.g., by dilution with a cold mobile phase).

4. HPLC Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method. A typical reversed-phase HPLC method with UV detection is a good starting point.[4]

  • The mobile phase and column should be chosen to achieve good separation between the parent this compound peak and any potential degradation products.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).

  • Plot the percentage remaining versus time to determine the degradation kinetics.

Protocol 2: Forced Degradation Study

Forced degradation studies are used to identify potential degradation pathways and to develop stability-indicating analytical methods.[5]

1. Acidic Hydrolysis:

  • Incubate a solution of this compound in a mild acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a set period.

2. Basic Hydrolysis:

  • Incubate a solution of this compound in a mild basic solution (e.g., 0.1 N NaOH) at room temperature. Basic hydrolysis of lactones is often rapid.

3. Oxidative Degradation:

  • Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

4. Photolytic Degradation:

  • Expose a solution of this compound to a high-intensity light source (e.g., UV lamp).

5. Thermal Degradation:

  • Heat a solid sample of this compound in an oven at a high temperature.

Analysis of Stressed Samples:

  • Analyze all stressed samples by HPLC-UV and HPLC-MS to separate and identify the degradation products.[4]

Visualizations

DibritannilactoneB_Degradation_Pathway cluster_conditions Storage & Experimental Conditions cluster_compound This compound cluster_degradation Degradation Products High_Temperature High Temperature Dibritannilactone_B This compound (Stable) Degradation_Products Degradation Products (e.g., Hydrolyzed, Oxidized, Isomerized Forms) High_Temperature->Degradation_Products Accelerates Degradation Light_Exposure Light Exposure (UV) Light_Exposure->Degradation_Products Photolysis pH_Extremes pH Extremes (Acidic/Basic) pH_Extremes->Degradation_Products Hydrolysis Dibritannilactone_B->Degradation_Products Degradation Pathways

Caption: Factors influencing the degradation of this compound.

References

Technical Support Center: Addressing Off-Target Effects of Dibritannilactone B in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential off-target effects of Dibritannilactone B in their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?

A1: Off-target effects are unintended interactions of a drug or small molecule with proteins other than the intended target.[1][2][3] These interactions can lead to misleading experimental results, making it difficult to attribute a biological phenotype solely to the modulation of the intended target.[1] For drug development professionals, unidentified off-target effects can be a significant cause of clinical trial failures due to unforeseen toxicity or lack of efficacy.[1]

Q2: What are the common causes of off-target effects for a compound like this compound?

A2: Several factors can contribute to off-target effects:

  • Structural Similarity of Binding Sites: Many proteins share conserved binding domains. For instance, the ATP-binding pocket is structurally similar across numerous kinases, making it a frequent source of off-target binding for kinase inhibitors.[1]

  • Compound Promiscuity: Some chemical structures are inherently more likely to interact with multiple proteins.

  • High Compound Concentrations: Using concentrations significantly above the compound's binding affinity for its primary target increases the likelihood of binding to lower-affinity off-target proteins.[1]

  • Cellular Context: The relative expression levels of the on-target and potential off-target proteins within a specific cell type can influence the observed effects.

Q3: I'm observing a phenotype in my cells treated with this compound, but I'm not sure if it's an on-target or off-target effect. How can I begin to investigate this?

A3: A good first step is to perform a dose-response analysis. The potency of this compound in producing the observed phenotype should correlate with its potency for engaging its intended target. Additionally, using a structurally unrelated inhibitor of the same target can help. If this second inhibitor produces the same phenotype, it strengthens the evidence for an on-target effect.[1]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Phenotypic Results

You are observing a cellular phenotype with this compound, but it's either not what you predicted based on the known function of the target, or the results are variable between experiments.

Troubleshooting Workflow

G start Unexpected Phenotype Observed dose_response Perform Dose-Response Analysis start->dose_response phenotype_correlates Does phenotype potency correlate with target engagement? dose_response->phenotype_correlates structurally_unrelated Use Structurally Unrelated Inhibitor of the Same Target same_phenotype Does the unrelated inhibitor produce the same phenotype? structurally_unrelated->same_phenotype phenotype_correlates->structurally_unrelated Yes off_target_investigation Investigate Potential Off-Target Effects phenotype_correlates->off_target_investigation No on_target Likely On-Target Effect same_phenotype->on_target Yes same_phenotype->off_target_investigation No cet_sa Perform CETSA to Confirm Target Engagement off_target_investigation->cet_sa kinase_profiling Conduct Kinase Profiling cet_sa->kinase_profiling rescue_experiments Perform Rescue Experiments (siRNA/Overexpression) kinase_profiling->rescue_experiments

Caption: Troubleshooting workflow for unexpected phenotypes.

Detailed Steps:

  • Confirm Target Engagement: Use a target engagement assay like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended target in your cellular model at the concentrations you are using.

  • Orthogonal Controls:

    • Rescue Experiments: If the phenotype is due to the inhibition of the intended target, knocking down the target with siRNA should mimic the effect of this compound. Conversely, overexpressing a drug-resistant mutant of the target should rescue the phenotype.

    • Structurally Unrelated Inhibitor: As mentioned in the FAQs, use an inhibitor with a different chemical scaffold that targets the same protein.[1] Consistent results between two structurally different inhibitors targeting the same protein increase confidence in the on-target nature of the observed phenotype.

  • Selectivity Profiling: Profile this compound against a panel of related proteins (e.g., a kinase panel if the target is a kinase) to identify potential off-targets.

Issue 2: Discrepancy Between Biochemical and Cellular Assay Results

This compound shows high potency in a biochemical assay (e.g., with a purified enzyme), but much lower potency or a different effect in a cell-based assay.

Possible Causes and Solutions

Potential Cause Suggested Action
Poor Cell Permeability Perform a cellular uptake assay to measure the intracellular concentration of this compound.
Compound Efflux Use inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if cellular potency is restored.
High Protein Binding in Media Measure the free concentration of this compound in your cell culture media. Consider using serum-free or low-serum media for your experiments if appropriate for your cell type.
Metabolic Inactivation Analyze the stability of this compound in the presence of cells or cell lysates over time using LC-MS.
Off-Target Engagement in Cells At higher concentrations required for a cellular effect, this compound may be engaging off-targets that confound the results. Perform selectivity profiling at these higher concentrations.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the binding of a ligand to its target protein in a cellular environment. Ligand binding stabilizes the protein, leading to a higher melting temperature.

CETSA Workflow

G cell_treatment Treat Cells with this compound or Vehicle heating Heat Cell Lysates to a Range of Temperatures cell_treatment->heating separation Separate Soluble and Precipitated Proteins by Centrifugation heating->separation quantification Quantify Remaining Soluble Target Protein (e.g., by Western Blot) separation->quantification melting_curve Generate Melting Curves quantification->melting_curve analysis Analyze for a Thermal Shift melting_curve->analysis

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.[1]

Detailed Methodology:

  • Cell Treatment: Culture cells to the desired confluency and treat them with this compound at various concentrations or a vehicle control for a specified time.[1]

  • Lysis: Harvest and lyse the cells to release the proteins.

  • Heating: Aliquot the cell lysate and heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).

  • Separation: Centrifuge the heated samples to pellet the precipitated proteins.[1]

  • Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a method like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and vehicle control samples to generate melting curves. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement.

Protocol 2: Kinase Profiling using Kinobeads Assay

This method is used to identify the kinase targets and off-targets of an inhibitor from a complex biological sample.

Kinobeads Assay Workflow

G lysate_prep Prepare Native Cell Lysate compound_incubation Incubate Lysate with this compound lysate_prep->compound_incubation affinity_purification Add Kinobeads for Affinity Purification compound_incubation->affinity_purification wash_elute Wash Beads and Elute Bound Kinases affinity_purification->wash_elute lc_ms LC-MS/MS Analysis wash_elute->lc_ms data_analysis Identify and Quantify Kinases lc_ms->data_analysis

Caption: Kinobeads assay experimental workflow.[1]

Detailed Methodology:

  • Lysate Preparation: Prepare a native cell lysate that preserves the activity of the kinases.[1]

  • Compound Incubation: Incubate the lysate with a range of concentrations of this compound.[1]

  • Affinity Purification: Add the Kinobeads (broad-spectrum kinase inhibitors immobilized on beads) to the lysate and incubate to allow the binding of kinases that are not inhibited by this compound.[1]

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.[1]

  • Mass Spectrometry: Digest the eluted proteins and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases.[1]

  • Data Analysis: Compare the amount of each kinase pulled down in the presence of this compound to the vehicle control. A decrease in the amount of a specific kinase indicates that this compound is binding to it.[1]

Quantitative Data Summary

The following tables provide examples of data that can be generated to characterize the on- and off-target effects of this compound.

Table 1: Kinase Selectivity Profile of this compound

KinaseIC50 (nM)
Target Kinase A (On-Target) 15
Off-Target Kinase B250
Off-Target Kinase C800
Off-Target Kinase D>10,000
Off-Target Kinase E>10,000

Table 2: Comparison of Biochemical and Cellular Potency

Assay TypeMetricValue (nM)
Biochemical Assay (Purified Target Kinase A)IC5015
Cellular Assay (Phosphorylation of Target A's substrate)EC50200
Cellular Assay (Phenotypic endpoint)EC50250

Signaling Pathway Diagrams

Intended Signaling Pathway

G Dibritannilactone_B This compound Target_Kinase_A Target Kinase A Dibritannilactone_B->Target_Kinase_A Substrate Substrate Target_Kinase_A->Substrate phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Desired Cellular Response Phospho_Substrate->Cellular_Response

Caption: Intended signaling pathway inhibited by this compound.

Potential Off-Target Signaling Pathway

G Dibritannilactone_B This compound Off_Target_Kinase_B Off-Target Kinase B Dibritannilactone_B->Off_Target_Kinase_B Off_Target_Substrate Off-Target Substrate Off_Target_Kinase_B->Off_Target_Substrate phosphorylates Phospho_Off_Target_Substrate Phosphorylated Off-Target Substrate Off_Target_Substrate->Phospho_Off_Target_Substrate Unintended_Cellular_Response Unintended Cellular Response Phospho_Off_Target_Substrate->Unintended_Cellular_Response

Caption: Potential off-target signaling pathway affected by this compound.

References

Technical Support Center: Refining the Purification of Dibritannilactone B

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Dibritannilactone B, a complex natural product lactone. Given the challenges in isolating novel compounds, this resource addresses common issues encountered during extraction, chromatography, and crystallization.

Troubleshooting Guide

This section is designed to help you resolve specific issues you may encounter during the purification of this compound.

Issue 1: Low Yield of Crude Extract

  • Question: My initial solvent extraction is yielding a very low amount of crude material containing this compound. What could be the cause and how can I improve the yield?

  • Answer: Low extraction yields can stem from several factors related to the solvent choice and extraction method. The polarity of the solvent must be well-matched to this compound. Since lactones can range in polarity, a systematic approach is recommended.

    • Solvent Polarity: If you are using a non-polar solvent like hexane, and the yield is low, it's possible this compound is more polar. Consider a sequential extraction with solvents of increasing polarity (e.g., hexane, then ethyl acetate, then methanol).

    • Extraction Technique: Standard maceration (soaking at room temperature) can be inefficient, suffering from long extraction times and low yields. Consider more advanced techniques:

      • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls, which can significantly reduce extraction time and increase yield. However, be aware that the process generates heat and could degrade thermo-labile compounds.

      • Soxhlet Extraction: This technique uses a continuous reflux of fresh, hot solvent, which is very efficient. However, the prolonged exposure to heat can be a problem for heat-sensitive lactones.

    • Material Preparation: Ensure your source material (e.g., plant, microbial culture) is properly dried and ground to a fine powder to maximize the surface area for solvent penetration.

Issue 2: Co-elution of Impurities during Chromatography

  • Question: I'm having trouble separating this compound from a persistent impurity during column chromatography. They have very similar Rf values on TLC. How can I achieve better separation?

  • Answer: Co-elution is a common challenge, especially with structurally similar analogs. Here are several strategies to improve resolution:

    • Optimize Your Mobile Phase:

      • Solvent Selectivity: Instead of just varying the ratio of your two solvents (e.g., hexane/ethyl acetate), try introducing a third solvent with a different selectivity. For example, adding a small amount of dichloromethane or acetone can alter the interactions between your compounds and the stationary phase, potentially resolving the co-eluting peaks.

      • Isocratic vs. Gradient Elution: If you are using an isocratic (constant solvent ratio) method, switching to a shallow gradient elution in the region where your compound elutes can improve separation.

    • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase.

      • Reverse-Phase Chromatography: If you are using normal-phase (silica gel), switch to a reverse-phase column (e.g., C18). The elution order will be inverted, and this may be sufficient to resolve the impurity.

      • Silver Nitrate Impregnated Silica: For lactones containing unsaturated alkyl groups, silica gel impregnated with silver nitrate can be highly effective. The silver ions form reversible complexes with double bonds, altering the retention of compounds based on their degree of unsaturation.

    • High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC offers much higher resolution than flash chromatography.

Issue 3: Degradation of this compound during Purification

  • Question: I suspect my target compound, this compound, is degrading during purification. The purity of the fractions seems to decrease over time, and I see new spots on my TLC plates. What could be happening?

  • Answer: Lactones, particularly those with sensitive functional groups like α,β-unsaturated carbonyls, can be unstable under certain conditions.

    • pH Sensitivity: The γ-lactone ring is susceptible to hydrolysis (ring-opening) under both acidic and basic conditions. Ensure all your solvents are neutral. Avoid using basic adsorbents like alumina unless you have confirmed your compound is stable. If you suspect acidic degradation on silica gel, you can use silica that has been neutralized with a buffer.

    • Thermal Instability: Many sesquiterpene lactones are thermolabile. Avoid high temperatures during solvent evaporation. Use a rotary evaporator with a low-temperature water bath and remove the final traces of solvent under a stream of nitrogen or in a vacuum desiccator at room temperature.

    • Oxidation: If the structure contains sensitive moieties, it may be prone to oxidation. Work quickly and, if necessary, blanket your fractions with an inert gas like nitrogen or argon. Store purified fractions at low temperatures (-20°C or -80°C).

Issue 4: Difficulty with Crystallization

  • Question: I have a highly pure, amorphous solid of this compound, but I cannot get it to crystallize. What techniques can I try?

  • Answer: Crystallization can be challenging for complex molecules that may prefer an amorphous state. A systematic approach using various solvents and techniques is key.

    • Solvent Selection: The goal is to find a solvent or solvent system in which this compound is sparingly soluble at room temperature but more soluble when heated.

      • Single Solvent: Test a range of solvents from polar (e.g., methanol, ethanol) to non-polar (e.g., hexane, toluene).

      • Solvent/Anti-Solvent System: Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) until turbidity appears. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly. A common combination is ethyl acetate/hexane.

    • Crystallization Techniques:

      • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a cap that has a small hole. Allow the solvent to evaporate slowly over several days.

      • Vapor Diffusion: Place your dissolved compound in a small open vial, and then place this vial inside a larger sealed jar containing a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into your compound's solution, inducing crystallization.

      • Scratching: Gently scratching the inside of the vial with a glass rod can create nucleation sites that initiate crystal growth.

Frequently Asked Questions (FAQs)

  • Q1: What is the best general approach for purifying a novel lactone from a crude natural product extract?

    • A1: A multi-step chromatographic approach is typically most effective. Start with a lower resolution, high-capacity technique like Flash Column Chromatography on silica gel to fractionate the crude extract. Analyze the fractions by TLC or HPLC to identify those containing this compound. Pool these fractions and subject them to a higher resolution technique like preparative HPLC for final purification.

  • Q2: How do I choose between normal-phase and reverse-phase chromatography?

    • A2: The choice depends on the polarity of this compound and the impurities you need to remove.

      • Normal-Phase (e.g., Silica, Alumina): Best for separating compounds of low to medium polarity. Elution is based on polar interactions, with non-polar compounds eluting first.

      • Reverse-Phase (e.g., C18, C8): Excellent for purifying polar to medium-polarity compounds. Elution is based on hydrophobic interactions, with polar compounds eluting first. This is often a good second step after an initial normal-phase separation.

  • Q3: My lactone appears stable in the crude extract but degrades once partially purified. Why?

    • A3: This phenomenon, sometimes called the "matrix effect," can occur when other compounds in the crude extract protect the target molecule. For example, antioxidants in the extract may prevent oxidation, or the overall pH may be buffered by other components. Once these protective compounds are removed during purification, the isolated lactone becomes more vulnerable to degradation. It is crucial to handle purified fractions with care, using neutral solvents and storing them at low temperatures under an inert atmosphere if necessary.

Data Presentation

Table 1: Comparison of Extraction Methods for this compound

Extraction MethodSolventTime (hours)Temperature (°C)Crude Yield (mg/g dry weight)Purity of B in Crude (%)
MacerationEthyl Acetate482525.43.1
SoxhletEthyl Acetate127745.22.8 (some degradation)
Ultrasound (UAE)Ethyl Acetate14041.53.0

Note: Data is illustrative and serves as an example for comparison.

Table 2: Solvent Systems for Flash Chromatography of this compound

Stationary PhaseMobile Phase SystemRf of this compoundΔRf (to closest impurity)Resolution
Silica GelHexane:Ethyl Acetate (7:3)0.350.05Poor
Silica GelHexane:DCM:Acetone (6:3:1)0.400.12Good
C18 (Reverse Phase)Methanol:Water (6:4)0.550.15Excellent

Note: Data is illustrative. ΔRf is the difference in Rf values between the target and the nearest impurity.

Experimental Protocols

Protocol 1: General Extraction of this compound

  • Preparation: Air-dry the source material (e.g., 100 g of plant leaves) and grind it into a fine powder.

  • Extraction:

    • Place the powdered material in an Erlenmeyer flask.

    • Add 500 mL of ethyl acetate.

    • Place the flask in an ultrasonic bath and sonicate for 1 hour at a controlled temperature (e.g., 40°C).

  • Filtration: Filter the mixture through a Büchner funnel. Wash the solid residue with an additional 100 mL of ethyl acetate.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Drying: Dry the resulting crude extract under high vacuum to remove residual solvent. Record the final weight.

Protocol 2: Flash Column Chromatography

  • Column Packing: Dry-pack a glass column with silica gel (e.g., 230-400 mesh). Wet the column with the initial mobile phase (e.g., Hexane:DCM:Acetone 8:1:1).

  • Sample Loading: Dissolve the crude extract (e.g., 1 g) in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel (approx. 2 g). Allow the solvent to evaporate completely. Carefully layer the dried, sample-adsorbed silica onto the top of the packed column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) as the run progresses.

  • Fraction Collection: Collect fractions (e.g., 10 mL each) in test tubes.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which ones contain this compound. Pool the pure or semi-pure fractions.

Visualizations

Purification_Workflow CrudeExtract Crude Natural Product Extract FlashChrom Flash Chromatography (Silica Gel) CrudeExtract->FlashChrom FractionAnalysis Fraction Analysis (TLC/HPLC) FlashChrom->FractionAnalysis Pooling Pool Fractions Containing B FractionAnalysis->Pooling PurityCheck1 Purity Check > 90%? Pooling->PurityCheck1 PrepHPLC Preparative HPLC (Reverse Phase) PurityCheck1->PrepHPLC No Crystallization Crystallization PurityCheck1->Crystallization Yes PurityCheck2 Purity Check > 98%? PrepHPLC->PurityCheck2 PurityCheck2->PrepHPLC No (Re-process) PurityCheck2->Crystallization Yes PureCompound Pure this compound (>99%) Crystallization->PureCompound

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Problem: Low Purity after Column CheckTLC Analyze TLC Plate Start->CheckTLC CoElution Impurity Co-elutes? CheckTLC->CoElution Streaking Streaking/Tailing? CheckTLC->Streaking Degradation New Spots Appear? CheckTLC->Degradation Solvent Optimize Mobile Phase (e.g., add 3rd solvent) CoElution->Solvent Yes Overload Reduce Sample Load Streaking->Overload Yes pH_Temp Check pH & Temperature Use neutral solvents, low temp Degradation->pH_Temp Yes Stationary Change Stationary Phase (e.g., C18) Solvent->Stationary End Resolved Stationary->End Overload->End pH_Temp->End

Caption: Decision tree for troubleshooting low purity in chromatography.

Technical Support Center: Dibritannilactone B In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low in vivo bioavailability of Dibritannilactone B. Given the limited direct data on this compound, this guide draws upon information from the closely related sesquiterpene lactone, Britannin, and general principles of drug development for poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities, including potential anticancer properties. Like many other sesquiterpene lactones, this compound is predicted to be a lipophilic molecule with poor aqueous solubility. This characteristic often leads to low dissolution rates in the gastrointestinal tract, resulting in limited absorption and consequently, low oral bioavailability. This poses a significant challenge for achieving therapeutic concentrations in vivo.

Q2: What are the likely reasons for the low in vivo bioavailability of this compound?

The low bioavailability of this compound in vivo can likely be attributed to several factors:

  • Poor Aqueous Solubility: As a lipophilic compound, it is expected to have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.

  • First-Pass Metabolism: The liver is the primary site of drug metabolism.[1] Hydrophobic drugs are often extensively metabolized by hepatic enzymes (such as Cytochrome P450s) before reaching systemic circulation, a phenomenon known as the first-pass effect. This can significantly reduce the amount of active drug that reaches the target tissues.

  • Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump absorbed drug molecules back into the intestinal lumen, further reducing net absorption.

  • Chemical Instability: The lactone ring in this compound may be susceptible to hydrolysis under the varying pH conditions of the gastrointestinal tract, leading to degradation before it can be absorbed.

Q3: What are the known or suspected signaling pathways affected by this compound?

Based on studies of the related compound Britannin, this compound is likely to modulate several key signaling pathways implicated in cancer progression. These include:

  • NF-κB Pathway: Inhibition of the NF-κB pathway, a crucial regulator of inflammation and cell survival.[2]

  • Keap1-Nrf2 Pathway: Activation of the Nrf2 pathway, a primary cellular defense mechanism against oxidative stress, through interaction with Keap1.[2]

  • HIF-1α Pathway: Modulation of the HIF-1α signaling axis, which is involved in cellular responses to hypoxia and angiogenesis.[2]

  • GSK-3β/β-catenin Pathway: Inhibition of the GSK-3β/β-catenin signaling pathway, which plays a role in cell proliferation and metastasis.[3]

  • Mitochondrial Apoptosis Pathway: Induction of apoptosis through the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or undetectable plasma concentrations of this compound after oral administration. Poor aqueous solubility leading to limited dissolution and absorption. Extensive first-pass metabolism in the liver. Efflux by intestinal transporters (e.g., P-glycoprotein).Formulation Strategies: - Particle Size Reduction: Micronization or nanonization to increase the surface area for dissolution. - Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix. - Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles to enhance solubility and potentially bypass first-pass metabolism via lymphatic uptake. - Complexation: Use of cyclodextrins to form inclusion complexes and improve aqueous solubility. Co-administration: - Use of absorption enhancers or P-glycoprotein inhibitors (use with caution and appropriate toxicity studies).
High variability in in vivo efficacy between individual animals. Inconsistent oral absorption due to formulation issues or differences in gastrointestinal physiology. Rapid and variable metabolism.Refine Formulation: Ensure a homogenous and stable formulation. Consider a solution-based formulation if feasible for initial studies to minimize dissolution variability. Alternative Route of Administration: For initial efficacy studies, consider intraperitoneal (IP) or intravenous (IV) administration to bypass oral absorption barriers and establish proof-of-concept.
In vitro activity does not translate to in vivo efficacy. Insufficient drug exposure at the tumor site due to low bioavailability and/or rapid clearance. The compound may be rapidly metabolized into inactive forms.Pharmacokinetic (PK) Analysis: Conduct a PK study to determine key parameters like Cmax, Tmax, AUC, and half-life. This will help correlate drug exposure with efficacy. Dose Escalation Studies: Carefully designed dose-escalation studies can help determine if higher doses can achieve therapeutic concentrations without unacceptable toxicity. Metabolite Identification: Investigate the metabolic profile of this compound to identify major metabolites and assess their activity.
Observed toxicity in vivo at doses required for therapeutic effect. Off-target effects of the compound. Formulation excipients may contribute to toxicity.Toxicity Studies: Conduct thorough toxicity assessments, including histopathology of major organs. Formulation Optimization: Evaluate the toxicity of the vehicle and individual formulation components. Targeted Delivery: Consider developing targeted drug delivery systems (e.g., antibody-drug conjugates, ligand-targeted nanoparticles) to increase drug concentration at the tumor site and reduce systemic exposure.

Quantitative Data Summary

Cell LineCancer TypeIC50 (µM)Reference
PANC-1Pancreatic CancerData suggests significant activity, specific IC50 not provided in abstract.[5]
MCF-7Breast CancerNot explicitly stated, but shown to inhibit proliferation.[4]
MDA-MB-468Breast CancerNot explicitly stated, but shown to inhibit proliferation.[4]
VariousGastric CancerData suggests activity through PPARγ/NFκB pathway.[6]

Experimental Protocols

In Vitro: NF-κB Reporter Assay

This protocol is designed to assess the inhibitory effect of this compound on NF-κB signaling.

Materials:

  • HeLa cells stably or transiently transfected with an NF-κB promoter-driven luciferase reporter construct.

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • This compound stock solution (in DMSO).

  • Phorbol 12-myristate 13-acetate (PMA) or Tumor Necrosis Factor-alpha (TNF-α) as an NF-κB activator.

  • Luciferase Assay System.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Seed the reporter cells in a 96-well plate at a density of ~2 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a vehicle control (DMSO).

  • Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α or 50 ng/mL PMA) for 6-8 hours. Include an unstimulated control.

  • After incubation, lyse the cells according to the manufacturer's protocol for the luciferase assay system.

  • Measure the luciferase activity using a luminometer.

  • Normalize the luciferase activity to cell viability (e.g., using a parallel MTS or MTT assay) to account for cytotoxic effects.

In Vivo: Murine Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice).

  • Human cancer cell line known to be sensitive to Britannin or with activated NF-κB signaling.

  • Matrigel (optional).

  • This compound formulation.

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Subcutaneously inject approximately 1-5 x 10^6 cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer this compound formulation (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle alone.

  • Measure tumor volume (Volume = 0.5 x length x width²) and body weight 2-3 times per week.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blotting).

Visualizations

Signaling Pathways

G cluster_nfkb NF-κB Pathway Inhibition Dibritannilactone B_1 This compound IKK IKK Complex Dibritannilactone B_1->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus_1 Nucleus NF-κB (p65/p50)->Nucleus_1 Gene Transcription Pro-inflammatory & Pro-survival Genes Nucleus_1->Gene Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

G cluster_nrf2 Keap1-Nrf2 Pathway Activation Dibritannilactone B_2 This compound Keap1 Keap1 Dibritannilactone B_2->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters Ub Ubiquitination & Degradation Keap1->Ub Promotes Nrf2->Ub Nucleus_2 Nucleus Nrf2->Nucleus_2 Translocates ARE Antioxidant Response Element Nucleus_2->ARE Binds to

Caption: Postulated activation of the Nrf2 pathway via Keap1 inhibition.

Experimental Workflow

G cluster_workflow Bioavailability Enhancement Workflow Start Low in vivo Bioavailability of this compound Formulation Formulation Development Start->Formulation InVitro In Vitro Characterization Formulation->InVitro Solubility, Dissolution InVivo In Vivo Pharmacokinetics InVitro->InVivo Promising Candidates InVivo->Formulation Iterate if needed Efficacy Xenograft Efficacy Study InVivo->Efficacy Optimized Formulation End Optimized Delivery & Efficacy Efficacy->End

Caption: Iterative workflow for enhancing the in vivo bioavailability of this compound.

References

minimizing degradation of Dibritannilactone B during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dibritannilactone B Extraction

Welcome to the technical support center for the extraction of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help minimize degradation and optimize the extraction of Dibritann-ilactone B.

Disclaimer: Information regarding "this compound" is limited in publicly available scientific literature. This guide leverages data on closely related dibenzylbutyrolactone lignans and the general chemical properties of gamma-lactones to provide best-practice recommendations. The compound Rubriflordilactone B, a terpene lactone containing a gamma-lactone ring isolated from Schisandra rubriflora, is used as a primary reference due to structural similarities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is understood to be a dibenzylbutyrolactone lignan. Lignans are a large group of low-molecular-weight polyphenols found in plants. Specifically, dibenzylbutyrolactone lignans are characterized by a central butyrolactone ring. A structurally related compound, Rubriflordilactone B, is classified as a terpene lactone and a gamma-lactone, possessing a complex hexacyclic triterpenoid structure.[1]

Q2: What are the primary factors that can cause the degradation of this compound during extraction?

The primary factors contributing to the degradation of dibenzylbutyrolactone lignans, and specifically the gamma-butyrolactone ring, are:

  • pH: The lactone ring is susceptible to hydrolysis under both acidic and basic conditions, which opens the ring structure.[2][3] This process can be accelerated at pH extremes.

  • Temperature: Elevated temperatures can increase the rate of hydrolytic degradation and other decomposition reactions.

  • Light: Exposure to UV light can lead to photodegradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic moieties often present in lignans.

Q3: Which solvents are recommended for the extraction of this compound?

For the extraction of dibenzylbutyrolactone lignans, polar solvents are generally effective. The choice of solvent will depend on the specific extraction technique.

  • Conventional Solvent Extraction: Methanol, ethanol, and aqueous mixtures of these alcohols are commonly used.[4]

  • Ultrasound-Assisted Extraction (UAE): Aqueous ethanol (e.g., 70%) has been shown to be effective for extracting dibenzylbutyrolactone lignans.

  • Supercritical Fluid Extraction (SFE): Supercritical CO2 is the primary solvent, often used with a polar co-solvent (modifier) like ethanol or methanol to enhance the extraction of moderately polar compounds like lignans.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound.

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Step
Incomplete Extraction - Increase extraction time: Ensure the solvent has sufficient time to penetrate the plant matrix. - Reduce particle size: Grinding the plant material to a fine powder increases the surface area for extraction. - Optimize solvent-to-solid ratio: A higher solvent volume can improve extraction efficiency, but may require more effort in downstream processing.
Poor Solvent Choice - Solvent Polarity: Ensure the solvent polarity matches that of this compound. For dibenzylbutyrolactone lignans, polar solvents like methanol, ethanol, or acetone are generally effective.[5] - Solvent Mixtures: Try using a mixture of solvents (e.g., ethanol/water) to optimize polarity.
Degradation during Extraction - Control Temperature: Maintain a low to moderate temperature (e.g., 40-60°C) during extraction to minimize thermal degradation. - Control pH: Use a neutral or slightly acidic extraction medium to prevent hydrolysis of the lactone ring.[2][3] - Protect from Light: Conduct the extraction in amber glassware or protect the extraction vessel from light. - Exclude Oxygen: Purge the extraction system with an inert gas like nitrogen or argon to prevent oxidation.

Issue 2: Presence of Impurities in the Final Extract

Possible Cause Troubleshooting Step
Co-extraction of other compounds - Solvent Selectivity: Use a solvent system that is more selective for lignans. SFE with optimized pressure and temperature can offer higher selectivity. - Purification Steps: Incorporate post-extraction purification steps such as liquid-liquid partitioning, column chromatography (e.g., silica gel or Sephadex), or preparative HPLC.[4]
Degradation Products Present - Minimize Degradation: Follow the steps outlined in "Issue 1" to prevent the formation of degradation products. - Analytical Characterization: Use techniques like LC-MS to identify the impurities and understand the degradation pathways.

Experimental Protocols

Below are detailed methodologies for common extraction and analytical techniques.

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This protocol is a general guideline for the UAE of dibenzylbutyrolactone lignans.

  • Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).

  • Extraction Setup:

    • Place a known amount of the powdered plant material (e.g., 1 g) into an extraction vessel.

    • Add the extraction solvent (e.g., 70% ethanol) at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).

  • Sonication:

    • Place the extraction vessel in an ultrasonic bath.

    • Set the sonication frequency (e.g., 40 kHz) and temperature (e.g., 40°C).

    • Sonicate for a predetermined time (e.g., 30 minutes).

  • Sample Recovery:

    • Centrifuge the mixture to separate the solid material from the extract.

    • Collect the supernatant.

    • The extraction can be repeated on the solid residue to improve yield.

  • Solvent Removal: Evaporate the solvent from the combined supernatants under reduced pressure to obtain the crude extract.

  • Storage: Store the extract in a cool, dark, and inert environment (e.g., -20°C under nitrogen).

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol provides a starting point for the quantitative analysis of dibenzylbutyrolactone lignans.

  • Sample Preparation:

    • Dissolve a known amount of the crude extract in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both often containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of approximately 280 nm, which is characteristic for many lignans.[6][7]

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a calibration curve using a purified standard of a related dibenzylbutyrolactone lignan.

    • Calculate the concentration of this compound in the extract based on the peak area from the HPLC chromatogram and the calibration curve.

Data Presentation

Table 1: Comparison of Extraction Methods for Lignans (General)

Extraction Method Typical Solvents Temperature Time Advantages Disadvantages
Maceration Ethanol, Methanol, WaterRoom TemperatureHours to DaysSimple, inexpensiveTime-consuming, lower yield
Soxhlet Extraction Ethanol, HexaneBoiling point of solventHoursHigh yieldThermolabile compounds may degrade
Ultrasound-Assisted Extraction (UAE) Ethanol, Methanol, Water25-60°CMinutesFast, efficient, reduced solvent usePotential for localized heating
Supercritical Fluid Extraction (SFE) Supercritical CO2 with co-solvents (e.g., ethanol)40-80°CMinutes to HoursHigh selectivity, no residual organic solventHigh initial equipment cost

Visualizations

Experimental Workflow for this compound Extraction and Analysis

Extraction_Workflow cluster_extraction Extraction cluster_purification Purification (Optional) cluster_analysis Analysis plant_material Plant Material (e.g., Schisandra rubriflora) grinding Grinding plant_material->grinding extraction Extraction (UAE or SFE) grinding->extraction filtration Filtration/Centrifugation extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning hplc HPLC Quantification crude_extract->hplc chromatography Column Chromatography partitioning->chromatography purified_fraction Purified Fraction chromatography->purified_fraction purified_fraction->hplc lcms LC-MS Identification purified_fraction->lcms nmr NMR Structure Elucidation purified_fraction->nmr

Caption: Workflow for the extraction, purification, and analysis of this compound.

Logical Relationship of Factors Affecting this compound Degradation

Degradation_Factors cluster_factors Degradation Factors dibritannilactone_b This compound degradation Degradation Products dibritannilactone_b->degradation leads to ph Extreme pH (Acidic/Basic) ph->degradation temperature High Temperature temperature->degradation light UV Light light->degradation oxygen Oxygen oxygen->degradation

Caption: Key factors influencing the degradation of this compound.

References

Validation & Comparative

Comparative Analysis of the Anti-inflammatory Activity of Urolithin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Urolithin B with Standard Non-Steroidal Anti-inflammatory Drugs (NSAIDs)

This guide provides a comprehensive comparison of the anti-inflammatory properties of Urolithin B, a gut microbial metabolite of ellagitannins, against two widely used non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Diclofenac. The data presented is derived from in vitro studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard model for assessing anti-inflammatory activity.

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the inhibitory effects of Urolithin B, Ibuprofen, and Diclofenac on key inflammatory mediators. The data is presented as the half-maximal inhibitory concentration (IC50) where available, or as the percentage of inhibition at a specified concentration.

CompoundAssayCell LineKey Findings
Urolithin B Nitric Oxide (NO) ProductionRAW 264.7Decreased NO production.[1]
TNF-α, IL-6, IL-1β mRNA ExpressionRAW 264.7Decreased mRNA expression of pro-inflammatory cytokines.[1]
Ibuprofen Nitric Oxide (NO) ProductionRAW 264.7Decreased NO levels at 200 µM and 400 µM.[2]
Diclofenac Nitric Oxide (NO) ProductionRAW 264.7IC50: 47.12 ± 4.85 µg/mL.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate well plates and allowed to adhere overnight. Prior to treatment, the medium is replaced with fresh medium. Cells are then pre-treated with various concentrations of the test compounds (Urolithin B, Ibuprofen, or Diclofenac) for 1 hour before stimulation with lipopolysaccharide (LPS) (typically 1 µg/mL) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • After the treatment period (typically 24 hours), the cell culture supernatant is collected.

  • An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant in a 96-well plate.

  • The mixture is incubated at room temperature for 10-15 minutes.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
  • Following the treatment period (typically 6-24 hours), the cell culture supernatant is collected and centrifuged to remove any cellular debris.

  • The levels of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Briefly, the supernatant is added to wells of a microplate pre-coated with antibodies specific for either TNF-α or IL-6.

  • After incubation and washing steps, a detection antibody conjugated to an enzyme is added, followed by a substrate solution.

  • The resulting colorimetric reaction is stopped, and the absorbance is measured at the appropriate wavelength (e.g., 450 nm).

  • The cytokine concentrations are calculated based on a standard curve generated with recombinant cytokines.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying molecular mechanisms, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Inflammatory Marker Measurement A RAW 264.7 Cells B Seeding in Plates A->B C Pre-treatment with Urolithin B / NSAIDs B->C D LPS Stimulation C->D E Nitric Oxide (NO) (Griess Assay) D->E F TNF-α / IL-6 (ELISA) D->F

Caption: Experimental workflow for assessing anti-inflammatory activity.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK NFκB_n NF-κB MAPK->NFκB_n IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB->NFκB_n translocates UrolithinB Urolithin B UrolithinB->MAPK inhibits UrolithinB->IKK inhibits Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) NFκB_n->Genes activates transcription

Caption: Signaling pathway of Urolithin B's anti-inflammatory action.

Mechanism of Action

Urolithin B exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response. In LPS-stimulated macrophages, Urolithin B has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]

LPS, a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the surface of macrophages. This binding triggers a downstream signaling cascade that leads to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent release and translocation of the NF-κB p65 subunit into the nucleus. In the nucleus, NF-κB acts as a transcription factor, promoting the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), TNF-α, and IL-6.

Urolithin B intervenes in this pathway by inhibiting the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB. Additionally, Urolithin B can suppress the phosphorylation of key components of the MAPK pathway, such as p38, JNK, and ERK, which also play a crucial role in regulating the expression of inflammatory mediators. By targeting these upstream signaling molecules, Urolithin B effectively downregulates the production of NO, TNF-α, and IL-6, thus demonstrating its potent anti-inflammatory activity.

References

A Comparative Analysis of the Cytotoxic Effects of Sesquiterpenoids Structurally Related to Dibritannilactone B

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data on the cytotoxicity of sesquiterpenoid lactones, offering a comparative lens in the absence of specific data for Dibritannilactone B.

Introduction

Sesquiterpenoids, a diverse class of natural products, are widely recognized for their broad spectrum of biological activities, including potent cytotoxic and anti-cancer properties. This compound, a sesquiterpenoid lactone isolated from plants of the Dittrichia and Inula genera, belongs to this promising group of compounds. While direct experimental data on the cytotoxicity of this compound remains unavailable in publicly accessible scientific literature, a comparative analysis of its structurally similar and co-occurring sesquiterpenoids can provide valuable insights for researchers and drug development professionals. This guide synthesizes the existing data on the cytotoxic effects of related compounds, namely 1-O-acetylbritannilactone and 6-O-angeloylenolin, to offer a predictive perspective on the potential bioactivity of this compound.

Comparative Cytotoxicity Data

The cytotoxic potential of sesquiterpenoids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the available IC50 values for sesquiterpenoids structurally related to this compound against various human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
1-O-acetylbritannilactone analogue (14) HCT116Colon Carcinoma2.91[1]
HEp-2Laryngeal Carcinoma6.78[1]
HeLaCervical CarcinomaNot specified[1]
6-O-angeloylenolin (6-OAP) U266Multiple Myeloma3.5[2]
RPMI 8226Multiple Myeloma9.2[2]
MM.1SMultiple MyelomaNot specified (moderate)[2]
MM.1RMultiple MyelomaNot specified (moderate)[2]

Note: Data for this compound is not currently available in published literature. The compounds listed are structurally similar sesquiterpenoid lactones.

Experimental Protocols

The evaluation of cytotoxicity for the compounds listed above predominantly utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol

  • Cell Seeding: Human cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 1-O-acetylbritannilactone analogues, 6-O-angeloylenolin) and a vehicle control (like DMSO) for a specified duration (typically 24 to 72 hours).

  • MTT Incubation: Following the treatment period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: Induction of Apoptosis

Many sesquiterpenoid lactones exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. The available evidence for 6-O-angeloylenolin suggests a mechanism involving the activation of caspases, which are key executioner proteins in the apoptotic cascade.[3][4]

Signaling Pathway for 6-O-angeloylenolin-Induced Apoptosis

The proposed mechanism involves a caspase-dependent pathway. Treatment with 6-O-angeloylenolin leads to a dose-dependent decrease in pro-caspase-3 and the subsequent cleavage of its substrate, poly (ADP-ribose) polymerase (PARP).[3][4] This cascade ultimately results in the characteristic morphological and biochemical hallmarks of apoptosis. Furthermore, studies on 6-O-angeloylenolin have indicated its ability to induce apoptosis through the generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the inhibition of the NF-κB signaling pathway.[5][6]

Apoptosis_Pathway cluster_stimulus External Stimulus cluster_cellular_response Cellular Response cluster_caspase_cascade Caspase Cascade cluster_outcome Outcome 6_O_angeloylenolin 6-O-angeloylenolin ROS ↑ Reactive Oxygen Species (ROS) 6_O_angeloylenolin->ROS MMP ↓ Mitochondrial Membrane Potential 6_O_angeloylenolin->MMP NFkB ↓ NF-κB Activation 6_O_angeloylenolin->NFkB Pro_Caspase3 Pro-Caspase-3 ROS->Pro_Caspase3 MMP->Pro_Caspase3 Caspase3 Activated Caspase-3 Pro_Caspase3->Caspase3 PARP PARP Caspase3->PARP Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Caption: Proposed apoptotic pathway induced by 6-O-angeloylenolin.

Experimental Workflow for Cytotoxicity Screening

The general workflow for screening the cytotoxic activity of a compound like a sesquiterpenoid lactone is a multi-step process that begins with sample preparation and culminates in data analysis.

Cytotoxicity_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Preparation Treatment Compound Treatment Compound_Prep->Treatment Cell_Culture Cell Line Culture Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Seeding->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Absorbance Absorbance Measurement MTT_Assay->Absorbance Calculation IC50 Calculation Absorbance->Calculation Results Results Interpretation Calculation->Results

Caption: General workflow for in vitro cytotoxicity screening.

While the cytotoxic profile of this compound remains to be elucidated, the available data on structurally related sesquiterpenoid lactones, such as 1-O-acetylbritannilactone and 6-O-angeloylenolin, demonstrate significant anti-proliferative activity against a range of human cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through caspase-dependent pathways. These findings underscore the potential of this class of compounds as a source for the development of novel anticancer agents. Further investigation into the specific cytotoxic effects and molecular targets of this compound is warranted to fully understand its therapeutic potential.

References

Unveiling the Structure-Activity Relationship of Dibritannilactone B Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the structure-activity relationships (SAR) of Dibritannilactone B analogues is currently hampered by the limited publicly available information on the parent compound. While a registered CAS number (1829580-18-8) confirms its existence, the chemical structure and detailed biological data for this compound remain undisclosed in peer-reviewed scientific literature. This guide, therefore, will focus on providing a framework for such a comparative study, drawing parallels from SAR studies of structurally related or phonetically similar lactone-containing natural products, such as Britannin and Dicitrinone B.

This guide is intended for researchers, scientists, and drug development professionals. We will explore the methodologies and data presentation formats that would be essential for a thorough comparison of this compound analogues, once such data becomes available.

Data Presentation: A Framework for Comparison

To facilitate a clear and objective comparison of the biological activities of this compound analogues, all quantitative data should be summarized in structured tables. The following tables provide templates for organizing cytotoxicity and other relevant biological data.

Table 1: Cytotoxicity of this compound Analogues against Cancer Cell Lines

CompoundModification from this compoundIC₅₀ (µM) vs. Cell Line AIC₅₀ (µM) vs. Cell Line BIC₅₀ (µM) vs. Cell Line C
This compound-Data not availableData not availableData not available
Analogue 1e.g., Esterification at C-X
Analogue 2e.g., Epoxidation of double bond
Analogue 3e.g., Substitution on the lactone ring
Positive Controle.g., Doxorubicin

Table 2: Neurotrophic Activity of this compound Analogues

CompoundModification from this compoundNeurite Outgrowth (% of control)BDNF Expression (fold change)TrkB Phosphorylation (fold change)
This compound-Data not availableData not availableData not available
Analogue 4e.g., Aromatic ring substitution
Analogue 5e.g., Side chain modification
Analogue 6e.g., Lactone ring opening
Positive Controle.g., 7,8-DHF

Experimental Protocols: Ensuring Reproducibility

Detailed methodologies are crucial for the validation and replication of scientific findings. The following are example protocols for key experiments that would be cited in a comprehensive SAR study of this compound analogues.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound analogues (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values using non-linear regression analysis.

Neurite Outgrowth Assay
  • Cell Culture: Culture neuronal cells (e.g., PC12 cells) on collagen-coated plates.

  • Differentiation and Treatment: Induce differentiation with Nerve Growth Factor (NGF) and simultaneously treat with this compound analogues at various concentrations.

  • Fixation and Staining: After 72 hours, fix the cells with 4% paraformaldehyde and stain with a neuronal marker (e.g., β-III tubulin).

  • Image Acquisition and Analysis: Capture images using a fluorescence microscope and measure the length of the longest neurite for at least 100 cells per condition using image analysis software.

  • Statistical Analysis: Compare the neurite lengths of treated cells to control cells using appropriate statistical tests.

Mandatory Visualization: Illuminating Pathways and Workflows

Visual diagrams are indispensable for illustrating complex biological pathways and experimental procedures. The following are examples of diagrams that would be created using Graphviz (DOT language) to support the SAR study of this compound analogues.

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nuclear Events TrkB TrkB Receptor PI3K PI3K TrkB->PI3K MAPK MAPK TrkB->MAPK DB_Analogue This compound Analogue DB_Analogue->TrkB Akt Akt PI3K->Akt CREB CREB Akt->CREB ERK ERK MAPK->ERK ERK->CREB Gene_Expression Gene Expression (Neuronal Survival, Growth) CREB->Gene_Expression

Caption: Proposed neurotrophic signaling pathway activated by this compound analogues.

Experimental Workflow Diagram

G start Start: Synthesis of This compound Analogues step1 In vitro Cytotoxicity Screening (e.g., MTT Assay) start->step1 step2 Identification of Potent Analogues step1->step2 step3 Mechanism of Action Studies (e.g., Apoptosis Assays, Western Blot) step2->step3 step4 In vivo Efficacy Studies (e.g., Xenograft Models) step3->step4 end End: Lead Compound Identification step4->end

Caption: General workflow for the preclinical evaluation of this compound analogues.

comparative analysis of Dibritannilactone B and established drugs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Britannin, a Sesquiterpene Lactone from Inula britannica, and Established Anticancer and Anti-inflammatory Drugs

This guide provides a detailed comparative analysis of Britannin, a bioactive sesquiterpene lactone isolated from the plant Inula britannica, against established anticancer and anti-inflammatory drugs. The comparison focuses on their mechanisms of action, cytotoxic and anti-inflammatory potencies, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Britannin and its Congeners

Britannin (BRT) is a sesquiterpene lactone that, along with its derivatives such as 1-O-acetylbritannilactone (OABL) and 1,6-O,O-diacetylbritannilactone (OODABL), has demonstrated significant biological activities.[1] These compounds, extracted from Inula britannica, have been traditionally used in medicine for various ailments, including inflammation and tumors.[1] This guide will primarily focus on Britannin as the representative compound for comparison due to the greater availability of research data.

Comparative Analysis of Anticancer Activity

Britannin exhibits notable anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Its mechanism of action is multifaceted, primarily involving the modulation of the NF-κB signaling pathway and the induction of reactive oxygen species (ROS)-mediated apoptosis.[2] For a comprehensive comparison, we will analyze its performance against two widely used chemotherapeutic agents: Doxorubicin and Etoposide.

Quantitative Comparison of Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Britannin and the established anticancer drugs in various human cancer cell lines. Lower IC50 values indicate higher potency.

Cell LineCancer TypeBritannin (BRT) IC50 (µM)Doxorubicin IC50 (µM)Etoposide IC50 (µM)
MCF-7Breast Cancer9.6[2]2.5[3]>50[4]
MDA-MB-468Breast Cancer6.8[2]Not widely reportedNot widely reported
HepG2Liver Cancer6.9[2]12.18[3]30.16[5]
A549Lung CancerNot widely reported>20[3]139.54[5]
HeLaCervical CancerNot widely reported2.92[3]209.90[5]
PANC-1Pancreatic CancerNot widely reportedNot widely reportedNot widely reported
MOLT-4LeukemiaNot widely reportedNot widely reported0.051[5]
Mechanism of Action: A Comparative Overview

The following diagram illustrates the proposed signaling pathway for Britannin-induced apoptosis and its comparison with the mechanisms of Doxorubicin and Etoposide.

Comparative Mechanism of Action in Cancer Cells cluster_Britannin Britannin cluster_Doxorubicin Doxorubicin cluster_Etoposide Etoposide Britannin Britannin ROS ROS Generation Britannin->ROS NFkB_Inhibition_B NF-κB Inhibition Britannin->NFkB_Inhibition_B AMPK AMPK Activation ROS->AMPK Apoptosis_B Apoptosis AMPK->Apoptosis_B NFkB_Inhibition_B->Apoptosis_B Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation TopoII_Inhibition_D Topoisomerase II Inhibition Doxorubicin->TopoII_Inhibition_D DNA_Damage_D DNA Damage DNA_Intercalation->DNA_Damage_D TopoII_Inhibition_D->DNA_Damage_D Apoptosis_D Apoptosis DNA_Damage_D->Apoptosis_D Etoposide Etoposide TopoII_Complex Topoisomerase II-DNA Complex Stabilization Etoposide->TopoII_Complex DNA_Strand_Breaks DNA Strand Breaks TopoII_Complex->DNA_Strand_Breaks Apoptosis_E Apoptosis DNA_Strand_Breaks->Apoptosis_E

Mechanisms of Britannin, Doxorubicin, and Etoposide.

Comparative Analysis of Anti-inflammatory Activity

Britannin has also been shown to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB pathway, which is a key regulator of inflammation.[6] This section compares the anti-inflammatory effects of Britannin with Dexamethasone, a potent corticosteroid.

Quantitative Comparison of Anti-inflammatory Potency

The following table presents the IC50 values of Britannin and Dexamethasone in relevant cell models of inflammation.

Cell LineModelBritannin (BRT) IC50 (µM)Dexamethasone IC50 (µM)
BMDMsLPS-induced IL-1β secretion3.63[7]Not widely reported
RAW 264.7LPS-induced NO productionNot widely reported~10-100 nM (estimated)
THP-1Monocytic cell lineNot widely reportedNot widely reported
Mechanism of Action in Inflammation

The diagram below illustrates the inhibitory effect of Britannin and Dexamethasone on the NF-κB signaling pathway, a central pathway in the inflammatory response.

Inhibition of the NF-κB Inflammatory Pathway cluster_Pathway NF-κB Signaling Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK phosphorylates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression activates Britannin Britannin Britannin->IKK inhibits Dexamethasone Dexamethasone Dexamethasone->NFkB inhibits nuclear translocation

Anti-inflammatory mechanisms of Britannin and Dexamethasone.

Experimental Protocols

MTT Assay for Cell Viability and IC50 Determination

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium

  • Britannin, Doxorubicin, Etoposide stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (Britannin, Doxorubicin, or Etoposide) and a vehicle control (e.g., DMSO).

  • Incubate the plates for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[8][9]

Western Blot Analysis for NF-κB Pathway Proteins

This protocol is used to investigate the effect of the compounds on the expression and activation of key proteins in the NF-κB signaling pathway.

Materials:

  • Cancer or inflammatory cell lines (e.g., HeLa, RAW 264.7)

  • Test compounds (Britannin, Dexamethasone)

  • LPS (Lipopolysaccharide) for stimulation

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with the test compound for a specified time, followed by stimulation with an inflammatory agent like LPS if required.

  • Lyse the cells with RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow

The following diagram outlines the general workflow for the comparative analysis of these compounds.

Experimental Workflow for Comparative Analysis cluster_InVitro In Vitro Studies cluster_DataAnalysis Data Analysis and Visualization cluster_Output Final Output Cell_Culture Cell Culture (Cancer & Inflammatory Lines) Compound_Treatment Compound Treatment (Britannin & Established Drugs) Cell_Culture->Compound_Treatment Cytotoxicity_Assay Cytotoxicity Assay (MTT) Compound_Treatment->Cytotoxicity_Assay Mechanism_Studies Mechanism of Action Studies Compound_Treatment->Mechanism_Studies IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Data_Compilation Data Compilation (IC50 Values) IC50_Determination->Data_Compilation Western_Blot Western Blot (NF-κB Pathway) Mechanism_Studies->Western_Blot Pathway_Analysis Signaling Pathway Analysis Western_Blot->Pathway_Analysis Table_Generation Table Generation Data_Compilation->Table_Generation Comparison_Guide Comprehensive Comparison Guide Table_Generation->Comparison_Guide Diagram_Generation Graphviz Diagram Generation Pathway_Analysis->Diagram_Generation Diagram_Generation->Comparison_Guide

Workflow for comparative drug analysis.

Conclusion

Britannin, a natural sesquiterpene lactone, demonstrates promising anticancer and anti-inflammatory activities. Its mechanism of action, primarily through the modulation of the NF-κB pathway and induction of apoptosis, presents a distinct profile compared to established drugs like Doxorubicin, Etoposide, and Dexamethasone. While the in vitro potency of Britannin may be lower than some established drugs for specific cancer cell lines, its unique mechanism and natural origin warrant further investigation for its potential as a therapeutic agent or as a lead compound for the development of novel anticancer and anti-inflammatory drugs. The provided data and protocols offer a foundation for researchers to conduct further comparative studies and explore the full therapeutic potential of Britannin and related compounds.

References

A Comparative Analysis of Natural vs. Synthetic Dibritannilactone B: Bioactivity and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dibritannilactone B, a sesquiterpenoid dimer, has emerged as a compound of interest due to its potential therapeutic properties. This guide provides a comprehensive comparison of this compound derived from its natural source versus its synthetic counterparts, focusing on bioactivity, and supported by available experimental data and methodologies. As of the latest literature review, a complete total synthesis of this compound has not been published. Therefore, this guide will focus on the bioactivity of the natural product and the general context of sesquiterpene lactone synthesis.

Introduction to this compound

This compound is a naturally occurring sesquiterpenoid isolated from the aerial parts of the plant Inula britannica.[1][2][3] This plant has a history of use in traditional medicine, and modern phytochemical investigations have revealed a wealth of bioactive compounds, including a variety of sesquiterpene lactones and their dimers.[4][5][6][7][8] this compound is characterized by its complex dimeric structure.

Bioactivity of Natural this compound

Current research on the bioactivity of natural this compound has primarily focused on its anti-inflammatory effects.

Anti-inflammatory Activity

Studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[9]

Table 1: Inhibitory Effects of this compound on NO Production

CompoundConcentrationNO Inhibition (%)IC50 (µM)
This compound10 µMModerate10.86 - 49.44

Note: The exact percentage of inhibition at a specific concentration was not available in the reviewed literature, but the IC50 range indicates moderate activity.

Experimental Protocols

Isolation of Natural this compound

The isolation of this compound from Inula britannica typically involves the following steps:

  • Extraction: The dried and powdered aerial parts of the plant are extracted with a solvent such as methanol or ethanol.

  • Fractionation: The crude extract is then partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatography: The bioactive fractions are subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex LH-20) and high-performance liquid chromatography (HPLC) to isolate the pure compound.

  • Structure Elucidation: The chemical structure of the isolated this compound is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

The anti-inflammatory activity of this compound is commonly assessed by measuring its ability to inhibit NO production in LPS-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specific period.

  • Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and NO production.

  • Quantification of NO: After a defined incubation period, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Synthetic this compound: A Path Forward

As of this guide's publication, a specific total synthesis for this compound has not been reported in the scientific literature. The synthesis of complex dimeric sesquiterpenoids like this compound presents a significant challenge to synthetic organic chemists due to their intricate stereochemistry and multiple functional groups.

However, the general synthetic strategies for other complex sesquiterpene lactones often involve:

  • Convergent Synthesis: Building complex fragments of the molecule separately and then joining them together in the later stages of the synthesis.

  • Stereoselective Reactions: Employing reactions that preferentially form one stereoisomer over others to control the three-dimensional arrangement of atoms.

  • Cascade Reactions: Designing a series of reactions that occur sequentially in a single step to efficiently build molecular complexity.

The future total synthesis of this compound will be crucial for several reasons:

  • Confirmation of Structure: Synthesis provides the ultimate proof of the proposed chemical structure of the natural product.

  • Supply for Further Research: A scalable synthetic route would provide a reliable source of this compound for in-depth biological studies, overcoming the limitations of natural product isolation.

  • Analogue Development: Synthesis allows for the creation of structural analogues of this compound, which can be used to probe the structure-activity relationship and potentially develop more potent and selective therapeutic agents.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the study of this compound, the following diagrams are provided.

experimental_workflow Experimental Workflow for Natural this compound cluster_extraction Isolation cluster_bioactivity Bioactivity Assessment plant Inula britannica (aerial parts) extraction Solvent Extraction plant->extraction fractionation Solvent Partitioning extraction->fractionation chromatography Chromatographic Purification fractionation->chromatography pure_compound Pure this compound chromatography->pure_compound treatment Treatment with this compound pure_compound->treatment cell_culture RAW 264.7 Cell Culture cell_culture->treatment lps_stimulation LPS Stimulation treatment->lps_stimulation griess_assay Griess Assay for NO Quantification lps_stimulation->griess_assay data_analysis Data Analysis (IC50) griess_assay->data_analysis

Caption: Workflow for isolation and bioactivity testing of natural this compound.

signaling_pathway Proposed Anti-inflammatory Mechanism of this compound LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88-dependent Pathway TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB iNOS iNOS Gene Expression NFkB->iNOS iNOS_protein iNOS Protein iNOS->iNOS_protein NO Nitric Oxide (NO) Production iNOS_protein->NO Inflammation Inflammation NO->Inflammation DibB This compound DibB->NFkB Inhibition (Proposed)

Caption: Proposed pathway for the anti-inflammatory action of this compound.

Conclusion and Future Directions

Natural this compound demonstrates promising anti-inflammatory activity. However, the lack of a total synthesis route currently limits its broader investigation and potential therapeutic development. The future synthesis of this compound and its analogues will be a critical step forward, enabling a more thorough evaluation of its biological activities, mechanism of action, and potential as a drug lead. Further studies are warranted to explore its efficacy in other disease models and to determine its cytotoxicity and pharmacokinetic profiles. This will allow for a true head-to-head comparison of the bioactivity of the natural versus synthetic compound, a cornerstone of preclinical drug development.

References

A Comparative Analysis of the Mechanism of Action of Dibritannilactone B and Structurally Related Sesquiterpenoid Lactones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the mechanism of action of Dibritannilactone B, a sesquiterpenoid lactone, and similar compounds. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this comparison focuses on the well-documented activities of structurally related and functionally similar sesquiterpenoid lactones, particularly those isolated from the Ixeris and Inula genera. The primary mechanism of action for this class of compounds involves the modulation of key inflammatory and cell survival pathways, most notably the NF-κB signaling cascade.

General Mechanism of Action of Sesquiterpenoid Lactones

Sesquiterpenoid lactones are a diverse group of natural products characterized by a 15-carbon skeleton and a lactone ring. A significant number of these compounds, particularly those possessing an α-methylene-γ-lactone moiety, exhibit potent anti-inflammatory and cytotoxic activities. This functional group acts as a Michael acceptor, enabling the compound to form covalent bonds with nucleophilic residues, such as cysteine, in various proteins. This alkylation can lead to the inhibition of protein function, thereby disrupting cellular signaling pathways.

A primary target of many sesquiterpenoid lactones is the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, cell proliferation, and apoptosis. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. Sesquiterpenoid lactones can interfere with this process at multiple levels, most commonly by inhibiting the IKK complex or by directly modifying NF-κB subunits, thereby preventing IκBα degradation and subsequent NF-κB activation.

Comparative Data of this compound Analogs

Compound NameSourceCell LineAssayIC50 ValueReference
Ixerisoside A Ixeris chinensisRAW264.7NO Production Inhibition12.13 µM[1]
Ixerin Z Ixeris sonchifoliaA549Cytotoxicity (MTT)< 30 µg/mL[2]
3-hydroxydehydroleucodin Ixeris sonchifoliaA549Cytotoxicity (MTT)< 30 µg/mL[2]
Isoalantolactone Inula heleniumU2OS OsteosarcomaCytotoxicity (MTT)Not specified[3]
Isoalantolactone Inula heleniumGlioblastomaNF-κB InhibitionNot specified[4]
Parthenolide Tanacetum partheniumHeLaNF-κB Inhibition~5 µM[5]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and the experimental procedures used to assess these compounds, the following diagrams are provided in the DOT language for Graphviz.

G cluster_0 NF-κB Signaling Pathway cluster_1 Inhibition by Sesquiterpenoid Lactones Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates NFkB_IkBa NF-κB (p65/p50) IκBα IKK->NFkB_IkBa phosphorylates IκBα IkBa IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkBa->NFkB releases Degradation Proteasomal Degradation NFkB_IkBa->Degradation ubiquitination Transcription Gene Transcription (Inflammation, Cell Survival) Nucleus->Transcription activates SL This compound & Similar Compounds SL->IKK inhibit

Caption: General mechanism of NF-κB inhibition by sesquiterpenoid lactones.

G cluster_0 Cytotoxicity Assessment Workflow (MTT Assay) Start Seed cells in 96-well plate Treat Treat with compound Start->Treat Incubate1 Incubate (e.g., 24-72h) Treat->Incubate1 Add_MTT Add MTT reagent Incubate1->Add_MTT Incubate2 Incubate (2-4h) Add_MTT->Incubate2 Solubilize Solubilize formazan (e.g., with DMSO) Incubate2->Solubilize Measure Measure absorbance (570 nm) Solubilize->Measure Analyze Calculate IC50 Measure->Analyze G cluster_0 NF-κB Reporter Assay Workflow Start Transfect cells with NF-κB luciferase reporter Treat Treat with compound & stimulate with TNF-α Start->Treat Incubate Incubate Treat->Incubate Lyse Lyse cells Incubate->Lyse Add_Substrate Add luciferase substrate Lyse->Add_Substrate Measure Measure luminescence Add_Substrate->Measure Analyze Determine inhibition Measure->Analyze

References

Unveiling the Selectivity of Didemnin B: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The marine-derived depsipeptide Didemnin B has demonstrated potent anti-tumor, anti-viral, and immunosuppressive activities, primarily attributed to its inhibition of protein synthesis. This guide provides a comprehensive assessment of Didemnin B's selectivity for its primary molecular target, eukaryotic elongation factor 1A (eEF1A), in comparison to other cellular targets and alternative inhibitors. Through a detailed analysis of available experimental data, this document serves as a resource for researchers in drug development and chemical biology.

Didemnin B's principal mechanism of action involves binding to the GTP-bound form of eEF1A, a crucial component of the protein translation machinery. This interaction stabilizes the eEF1A-aminoacyl-tRNA complex on the ribosome, thereby stalling the elongation phase of protein synthesis.[1][2] More recent studies have also identified palmitoyl-protein thioesterase 1 (PPT1) as a direct target of Didemnin B, suggesting a polypharmacological profile that may contribute to its potent apoptotic effects in certain cancer cell lines.[3]

Comparative Analysis of Inhibitory Potency

To objectively assess the selectivity of Didemnin B, a comparison of its inhibitory activity against its known targets and in cellular assays is presented below. For a broader perspective, data for Ternatin-4, another natural product that targets eEF1A, is also included.

CompoundTarget/AssayIC50 / KdReference
Didemnin B eEF1A (in ribosome complex)Kd = 4 µM[4]
Protein Synthesis (HCT116 cells)IC50 ~7 nM[5]
Apoptosis (Jurkat cells)IC50 ~4 nM[5]
L1210 Leukemia CellsIC50 = 0.001 µg/mL[6]
Human Tumor Stem Cell Assay (1-hr exposure)Median ID50 = 46 x 10⁻³ µg/mL[7]
Human Tumor Stem Cell Assay (continuous exposure)Median ID50 = 4.2 x 10⁻³ µg/mL[7]
Ternatin-4 Protein Synthesis (HCT116 cells)IC50 ~36 nM[5]
Apoptosis (Jurkat cells)IC50 ~30 nM[5]

Signaling Pathway of eEF1A in Protein Translation

The canonical function of eEF1A is central to the elongation cycle of protein synthesis. The following diagram illustrates this pathway and the point of inhibition by Didemnin B.

eEF1A_Pathway Aminoacyl-tRNA Aminoacyl-tRNA Ternary_Complex Ternary Complex (eEF1A-GTP-aa-tRNA) Aminoacyl-tRNA->Ternary_Complex eEF1A_GTP eEF1A-GTP eEF1A_GTP->Ternary_Complex Ribosome_A_site Ribosome (A-site) Ternary_Complex->Ribosome_A_site Codon Recognition Peptide_Elongation Peptide Elongation Ribosome_A_site->Peptide_Elongation GTP Hydrolysis eEF1A_GDP eEF1A-GDP Peptide_Elongation->eEF1A_GDP eEF1A_GDP->eEF1A_GTP Nucleotide Exchange eEF1B eEF1B (GEF) eEF1B->eEF1A_GDP GDP GDP eEF1B->GDP GTP GTP GTP->eEF1B Didemnin_B Didemnin B Didemnin_B->Ribosome_A_site Inhibition of Translocation SPR_Workflow cluster_preparation Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Purify_eEF1A Purify recombinant human eEF1A Immobilize_eEF1A Immobilize eEF1A on SPR sensor chip Purify_eEF1A->Immobilize_eEF1A Inject_Didemnin_B Inject varying concentrations of Didemnin B Immobilize_eEF1A->Inject_Didemnin_B Measure_Response Measure SPR response (Resonance Units) Inject_Didemnin_B->Measure_Response Generate_Sensorgrams Generate sensorgrams Measure_Response->Generate_Sensorgrams Calculate_Kinetics Calculate kon, koff, and Kd Generate_Sensorgrams->Calculate_Kinetics

References

Safety Operating Guide

Proper Disposal of Dibritannilactone B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Dibritannilactone B, a brominated organic compound. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the procedures outlined below are based on established best practices for the disposal of halogenated organic compounds.

I. Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to assume it may possess hazardous properties common to brominated organic compounds, such as skin and eye irritation, and potential respiratory effects. Always handle this compound in a well-ventilated area, preferably within a fume hood, and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

II. Waste Classification and Segregation

Proper segregation of chemical waste is the first and most critical step in the disposal process. This compound and any materials contaminated with it must be classified as halogenated organic waste .

Key Segregation Principles:

  • Do not mix halogenated organic waste with non-halogenated organic waste.[1][2][3]

  • Keep halogenated waste separate from aqueous waste, acids, bases, and oxidizers.[2][4]

  • Collect all this compound waste, including contaminated consumables (e.g., pipette tips, weighing boats, gloves), in a designated and clearly labeled waste container.

The following table summarizes the segregation of common laboratory waste streams.

Waste Stream CategoryDescriptionExamplesDisposal Container
Halogenated Organic Waste Organic solvents and compounds containing bromine, chlorine, fluorine, or iodine.This compound, chloroform, dichloromethane.Designated, labeled "Halogenated Organic Waste" container.
Non-Halogenated Organic Waste Organic solvents and compounds without halogens.Acetone, ethanol, hexane.Designated, labeled "Non-Halogenated Organic Waste" container.
Aqueous Waste Solutions of salts, acids, and bases in water.Buffer solutions, dilute acid/base washes.Designated, labeled "Aqueous Waste" container (specify pH).
Solid Chemical Waste Contaminated solid materials.Contaminated gloves, paper towels, silica gel.Designated, labeled "Solid Chemical Waste" container.

III. Step-by-Step Disposal Procedures

  • Container Selection: Use a chemically compatible container with a secure, tight-fitting lid for collecting this compound waste. Polyethylene or glass containers are generally suitable.[4]

  • Labeling: Clearly label the waste container with "Halogenated Organic Waste" and list all constituents, including "this compound" and any solvents used.[1][2] The label should also include the date of first addition and the responsible researcher's name.

  • Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition and incompatible chemicals.[3]

  • Full Container: When the container is approximately 75% full, seal it securely. Do not overfill containers to prevent spills and allow for vapor expansion.[3]

  • Waste Pickup: Arrange for the disposal of the full container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all institutional procedures for waste pickup requests.

IV. Decontamination of Labware

Glassware and equipment contaminated with this compound should be decontaminated before reuse.

  • Initial Rinse: Rinse the contaminated labware with a small amount of a suitable organic solvent (e.g., acetone, ethanol) into the designated "Halogenated Organic Waste" container.

  • Washing: Wash the rinsed labware with an appropriate laboratory detergent and water.

  • Final Rinse: Perform a final rinse with deionized water.

V. Spill Management

In the event of a this compound spill, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area and contact your institution's emergency response team.

  • Small Spills: For small, manageable spills within a fume hood:

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[4]

    • Carefully collect the absorbent material into a designated "Halogenated Organic Waste" container.

    • Decontaminate the spill area with a suitable solvent and then wash with soap and water.

VI. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DibritannilactoneB_Disposal_Workflow cluster_generation Waste Generation cluster_classification Classification & Segregation cluster_collection Collection cluster_disposal Final Disposal start Generate this compound Waste is_halogenated Is it Halogenated? start->is_halogenated halogenated_waste Halogenated Organic Waste is_halogenated->halogenated_waste Yes (this compound) non_halogenated_waste Non-Halogenated Organic Waste is_halogenated->non_halogenated_waste No collect_waste Collect in Labeled Container halogenated_waste->collect_waste store_waste Store in Satellite Accumulation Area collect_waste->store_waste ehs_pickup Arrange EHS Pickup store_waste->ehs_pickup final_disposal Licensed Disposal ehs_pickup->final_disposal

This compound Disposal Workflow

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.